2-Methylbenzyl chloride
Description
Properties
IUPAC Name |
1-(chloromethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRBXYBBGHOGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Record name | O-METHYLBENZYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044441 | |
| Record name | 1-(Chloromethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO] | |
| Record name | O-METHYLBENZYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-Chloro-o-xylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
195-203 °C | |
| Record name | ALPHA-CHLORO-O-XYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °F | |
| Record name | alpha-Chloro-o-xylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2647 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER | |
| Record name | ALPHA-CHLORO-O-XYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
552-45-4, 99765-61-4 | |
| Record name | O-METHYLBENZYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chloro-o-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099765614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Chloromethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CHLORO-O-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT3V044TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALPHA-CHLORO-O-XYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
2-Methylbenzyl Chloride: The Ortho-Effect Advantage in Medicinal Chemistry
Topic: 2-Methylbenzyl Chloride: Chemical Properties, Synthesis, and Application in Drug Discovery Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist
Executive Summary
In the landscape of benzylic halides, 2-Methylbenzyl chloride (CAS 552-45-4) occupies a distinct niche defined by the "ortho-effect." Unlike its meta- and para- isomers, the ortho-methyl group imposes significant steric demands while simultaneously influencing the electronic environment of the benzylic center. This guide analyzes the physicochemical profile, synthesis logic, and strategic application of 2-methylbenzyl chloride as a pharmacophore installer in oncology and infectious disease research.
Molecular Architecture & Physicochemical Profile
The reactivity of 2-methylbenzyl chloride is governed by the proximity of the methyl group to the chloromethyl center. This steric bulk retards
Table 1: Core Physicochemical Data
| Property | Value | Technical Note |
| CAS Number | 552-45-4 | |
| IUPAC Name | 1-(Chloromethyl)-2-methylbenzene | Also known as |
| Molecular Weight | 140.61 g/mol | |
| Boiling Point | 197–199 °C | High boiling point requires vacuum distillation for purification |
| Melting Point | -2 to -5 °C | Liquid at room temperature; prone to crystallization in freezers |
| Density | 1.063 g/mL (25 °C) | Denser than water; sinks in aqueous extractions |
| Solubility | Immiscible in water | Soluble in DCM, THF, DMF, Toluene |
| Flash Point | 73 °C (165 °F) | Combustible; requires grounding during transfer |
Spectroscopic Signature (Self-Validation)
To verify reagent purity before use, compare your sample against these standard shifts. Impurities from o-xylene (starting material) or o-xylylene dichloride (over-chlorination) are common.
-
H NMR (400 MHz, CDCl
):-
2.42 ppm (s, 3H, Ar-CH
) -
4.65 ppm (s, 2H, Ar-CH
-Cl) – Diagnostic Peak - 7.15–7.40 ppm (m, 4H, Ar-H )
-
2.42 ppm (s, 3H, Ar-CH
-
IR Spectrum:
-
Characteristic peaks at ~1260 cm
(CH wag) and ~680-750 cm (C-Cl stretch/ortho-substitution pattern).
-
Synthesis & Process Chemistry
The industrial and laboratory synthesis relies on the free-radical chlorination of o-xylene.[1] This process is sensitive; without precise control, it yields a mixture of nuclear chlorinated products (electrophilic substitution) or gem-dichlorides.
Mechanism: Radical Chain Propagation
The reaction requires a radical initiator (UV light or AIBN) to homolytically cleave chlorine gas. The selectivity for the side chain over the ring is driven by the stability of the benzylic radical.
Figure 1: Radical chlorination pathway. Note the risk of over-chlorination if stoichiometry is not controlled.
Experimental Protocol: Selective Chlorination
For research scale (approx. 1 mol)
-
Setup: Equip a 500 mL three-necked flask with a reflux condenser, a gas inlet tube (submerged), and a thermometer. Place a mercury immersion lamp (or external high-intensity UV source) adjacent to the flask.
-
Charge: Add o-xylene (106 g, 1.0 mol) and heat to reflux (~144 °C). High temperature favors the radical mechanism over electrophilic ring substitution.
-
Reaction: Pass dry chlorine gas through the boiling liquid. Rate control is vital; rapid bubbling leads to entrainment. Monitor reaction progress via GC or TLC.
-
Stop point: Terminate when conversion reaches ~80% to minimize the formation of o-xylylene dichloride (the di-chloro byproduct).
-
-
Workup: Purge with nitrogen to remove dissolved Cl
and HCl. -
Purification: Fractional distillation under reduced pressure.
-
Fraction 1: Unreacted o-xylene.
-
Fraction 2: 2-Methylbenzyl chloride (bp ~90°C at 15 mmHg).
-
Residue: Polychlorinated byproducts.
-
Reactivity & Mechanistic Pathways[3][5]
The ortho-methyl group is not merely a bystander; it exerts a "steering effect" on nucleophilic attacks.
-
Steric Hindrance: The methyl group blocks the trajectory for nucleophiles approaching the methylene carbon, slowing down
reactions compared to benzyl chloride. -
Electronic Stabilization: The inductive effect (+I) of the methyl group stabilizes the developing positive charge in the transition state, making the substrate amenable to
pathways in polar protic solvents.
Figure 2: Divergent reactivity profiles. The ortho-methyl group retards SN2 rates, requiring higher temperatures or stronger nucleophiles compared to unsubstituted benzyl chloride.
Applications in Drug Development[5][6][7][8][9]
2-Methylbenzyl chloride is a high-value building block for introducing the 2-methylbenzyl pharmacophore , a motif often used to optimize lipophilicity and fill hydrophobic pockets in target proteins.
Case Study: Oncology (KDM5A Inhibitors)
Recent research into Histone Lysine Demethylases (KDM5A), a target in cancer therapy, utilizes the 2-methylbenzyl moiety to enhance binding affinity.
-
Mechanism: The 2-methylbenzyl group is introduced via O-alkylation of a pyrazole intermediate. The ortho-methyl group locks the conformation, improving fit within the enzyme's active site compared to the flexible unsubstituted benzyl analog.
-
Reference: Linked KDM5A Jmj Domain Bound to the Inhibitor N19 (PDB ID: 5IW0).[2]
Protocol: N-Alkylation (General Procedure)
Used for synthesizing amine-based libraries or intermediates.
-
Reagents: Amine substrate (1.0 equiv), 2-Methylbenzyl chloride (1.1 equiv), K
CO (2.0 equiv), KI (0.1 equiv, catalyst). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve amine in MeCN.
-
Add K
CO and catalytic KI (Finkelstein condition to generate the more reactive iodide in situ). -
Add 2-Methylbenzyl chloride dropwise.
-
Heat to 60–80 °C for 4–12 hours.
-
-
Workup: Filter inorganic salts. Evaporate solvent.[3] Partition between EtOAc and water.
-
Note: Due to the ortho-steric hindrance, reaction times are typically 2x longer than with benzyl chloride.
Handling, Stability & Safety
-
Lachrymator: Like all benzylic halides, this compound is a potent tear gas. Zero-tolerance for open-bench handling. Always use a fume hood.
-
Corrosive: Causes severe skin burns and eye damage.
-
Storage: Store at 2–8 °C. It slowly hydrolyzes in moist air to form HCl and 2-methylbenzyl alcohol. Store over activated molecular sieves if anhydrous conditions are critical.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11093, alpha-Chloro-o-xylene. Retrieved from [Link]
-
Horton, J. R., et al. (2016). Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology. (PDB: 5IW0).[2] Retrieved from [Link]
- Becker, H., et al. (1973).Organicum: Practical Handbook of Organic Chemistry. Addison-Wesley Pub. Co.
-
Reich, H. J. (2025). 1H NMR Data Collection. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Profiling of 2-Methylbenzyl Chloride
Executive Summary
Compound: 2-Methylbenzyl chloride (CAS: 552-45-4)
Synonyms:
This technical guide provides a definitive spectroscopic reference for 2-Methylbenzyl chloride. Unlike standard data sheets, this document focuses on the causality of spectral features—explaining why specific signals arise—and provides a self-validating quality control (QC) workflow. It is designed for researchers requiring high-fidelity structural confirmation during drug development or intermediate synthesis.
Part 1: Structural Context & Reactivity
To interpret the spectroscopy of 2-Methylbenzyl chloride, one must understand its electronic environment. The molecule consists of a benzene ring substituted at the ortho position with a methyl group (
-
The Chloride Effect: The chlorine atom is highly electronegative, creating a dipole that significantly deshields the adjacent methylene protons (visible in
NMR) and carbon (visible in NMR). -
The Ortho-Effect: The proximity of the methyl group breaks the symmetry of the aromatic ring, resulting in a complex splitting pattern in the aromatic region, distinct from para or meta isomers.
Part 2: Mass Spectrometry (MS) Analysis
The Fingerprint of Identity
Mass spectrometry provides the primary confirmation of the molecular formula (
Isotopic Abundance & Molecular Ion
The most distinct feature of any chlorinated compound is the isotopic cluster. Chlorine exists naturally as
-
M+ Peak (m/z 140): Corresponds to
. -
M+2 Peak (m/z 142): Corresponds to
. -
Diagnostic Ratio: The intensity ratio of M : M+2 is approximately 3:1 .[1] Any deviation from this suggests contamination with non-chlorinated byproducts or di-chlorinated species.
Fragmentation Pathway
The base peak (100% intensity) typically arises from the loss of the chlorine radical, generating a stable carbocation.
-
Cleavage: Homolytic or heterolytic cleavage of the C-Cl bond.
-
Rearrangement: The resulting o-methylbenzyl cation (m/z 105) often rearranges to a methyltropylium ion to stabilize the positive charge over the seven-membered ring system.
MS Data Summary
| Ion Fragment | m/z | Relative Intensity | Interpretation |
| Molecular Ion ( | 140 | ~30-40% | Parent molecule ( |
| Isotope Peak ( | 142 | ~10-13% | Isotope signature ( |
| Base Peak | 105 | 100% | |
| Aromatic Fragment | 77/79 | Variable |
Fragmentation Logic Diagram
Part 3: Infrared (IR) Spectroscopy
Functional Group Validation
IR is used primarily to confirm the presence of the alkyl chloride and the aromatic system while ensuring no alcohol (
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 3000 - 3100 | C-H Stretch (Aromatic) | Confirms benzene ring. |
| 2850 - 2980 | C-H Stretch (Aliphatic) | Confirms |
| 1605, 1495 | C=C Ring Breathing | Characteristic aromatic skeletal vibrations. |
| 1260 - 1270 | Specific to benzyl chlorides. | |
| 740 - 760 | C-H Out-of-Plane Bending | Critical: Indicates ortho-substitution (1,2-disubstituted benzene). |
| 600 - 800 | C-Cl Stretch | Strong, broad band confirming the halide.[2] |
Part 4: Nuclear Magnetic Resonance (NMR) Profiling
The Definitive Structural Proof
NMR provides the exact connectivity of the molecule. The data below assumes
NMR (Proton)
The spectrum is characterized by two distinct singlets and a complex aromatic region.
- 2.42 ppm (3H, singlet): The methyl group attached directly to the ring. It is slightly deshielded compared to a standard alkane (0.9 ppm) due to the aromatic ring current.
- 4.65 ppm (2H, singlet): The methylene group bearing the chlorine. This is significantly deshielded (downfield) due to the electronegativity of the chlorine atom and the benzylic position.
- 7.15 - 7.40 ppm (4H, multiplet): The aromatic protons. Unlike para-xylene (which would show a symmetric doublet pair), the ortho substitution creates a complex overlapping pattern due to the non-equivalent environment of the four protons.
NMR (Carbon)
This confirms the carbon skeleton count (8 unique signals expected, though some aromatic peaks may overlap).
-
Aliphatic Region:
-
19.0 ppm: Methyl carbon (
). -
44.5 ppm: Chloromethyl carbon (
).
-
19.0 ppm: Methyl carbon (
-
Aromatic Region (
125 - 138 ppm):-
Quaternary carbons (ipso to substituents) will appear weaker and distinct.
-
Methine carbons (
) appear as intense signals. -
Note: The carbon attached to the
group is typically the most deshielded quaternary carbon.
-
Part 5: Experimental Protocol
Purity Assessment Workflow (Sample Preparation)
Reagents:
-
Deuterated Chloroform (
) with 0.03% TMS (Tetramethylsilane). -
High-grade Dichloromethane (DCM) for dilution.
-
Anhydrous
.
Step-by-Step Methodology:
-
Sampling:
-
Take a 20 mg aliquot of the 2-Methylbenzyl chloride liquid.
-
Why: 2-Methylbenzyl chloride is a lachrymator (tear gas agent). Work strictly in a fume hood.
-
-
Filtration (Crucial):
-
Dissolve the aliquot in 1 mL of DCM.
-
Pass through a small plug of anhydrous
in a Pasteur pipette. -
Why: Hydrolysis converts the chloride to the alcohol (2-methylbenzyl alcohol), which appears as a contaminant peak at
4.7 ppm (methylene) and broad singlet (hydroxyl). Drying prevents this artifact.
-
-
Evaporation:
-
Gently evaporate the DCM under a stream of nitrogen (do not use high vacuum for extended periods as the compound is volatile).
-
-
NMR Preparation:
-
Redissolve the residue in 0.6 mL
. -
Transfer to a 5mm NMR tube. Cap immediately.
-
-
Acquisition:
-
Run
NMR (16 scans) and NMR (256 scans minimum). -
Verify the integration ratio of Methyl (3H) : Methylene (2H) is exactly 1.5 : 1.
-
Part 6: Quality Control Workflow
The following diagram illustrates the decision logic for validating a batch of 2-Methylbenzyl chloride before using it in downstream synthesis.
References
-
National Institute of Standards and Technology (NIST). (2023). 2-Methylbenzyl chloride Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 1642. [Link]
-
PubChem. (2023). 2-Methylbenzyl chloride Compound Summary. National Library of Medicine. [Link]
Sources
Technical Guide: Reactivity & Stability Profiling of 2-Methylbenzyl Chloride
The following technical guide is structured to serve as a definitive reference for the characterization, handling, and application of 2-Methylbenzyl Chloride (2-MBC) . It moves beyond standard safety data sheets to explore the mechanistic behaviors that drive its reactivity and instability.
Executive Summary
2-Methylbenzyl chloride (CAS: 552-45-4) is a critical electrophilic building block used in the synthesis of pharmaceutical intermediates, agrochemicals, and polymer additives.[1] While structurally similar to benzyl chloride, the presence of the ortho-methyl group introduces significant steric and electronic perturbations. This guide delineates the compound's reactivity profile, highlighting the "dual-threat" of its degradation: moisture-induced hydrolysis and autocatalytic Friedel-Crafts polymerization.
Chemical Architecture & Reactivity Profile[2]
The Ortho-Effect Mechanism
The reactivity of 2-MBC is defined by the competition between the leaving group ability of the chloride and the influence of the ortho-methyl substituent.
-
Electronic Activation (SN1 Bias): The methyl group is an electron-donating group (EDG) via induction and hyperconjugation. In benzylic systems, this stabilizes the carbocation intermediate formed during SN1 reactions. Consequently, 2-MBC hydrolyzes faster than unsubstituted benzyl chloride.
-
Steric Modulation (SN2 Retardation): The ortho placement creates steric bulk near the benzylic carbon. This hinders the backside attack required for SN2 mechanisms, making the compound less susceptible to nucleophilic attack by bulky nucleophiles compared to its para isomer, but highly reactive toward smaller nucleophiles (like water) via mixed SN1/SN2 character.
Reaction Pathways
The following diagram illustrates the primary divergence points in 2-MBC reactivity. Note the critical "Degradation Loop" which must be managed during storage.
Figure 1: Reaction network of 2-MBC. Red pathways indicate degradation risks mediated by HCl generation.
Stability & Degradation Kinetics[1][3]
The Autocatalytic Threat
The most critical insight for handling 2-MBC is its autocatalytic decomposition .
-
Initiation: Trace moisture reacts with 2-MBC to form 2-methylbenzyl alcohol and HCl.
-
Propagation: HCl is a Lewis acid (proton donor). It protonates the leaving group or catalyzes the formation of the carbocation.
-
Polymerization: The highly reactive carbocation attacks the electron-rich aromatic ring of a neighboring 2-MBC molecule (Friedel-Crafts alkylation), releasing more HCl.
-
Result: Thermal runaway or solidification of the liquid into an insoluble polymer mass.
Quantitative Stability Data
Note: Values below are representative of benzylic chloride classes; specific batch data must be validated via Protocol C.
| Parameter | Value / Behavior | Implication |
| Hydrolysis Half-life ( | < 30 mins (in 50% aq. acetone @ 25°C) | Highly moisture sensitive. |
| Thermal Onset ( | ~180°C (Pure) / < 50°C (with Fe/Al traces) | Avoid metal contact; potential for violent decomposition. |
| Flash Point | 80°C (Closed Cup) | Combustible; requires grounding. |
| Storage Temp | 2–8°C | Retards kinetic degradation. |
Experimental Protocols
Protocol A: Purity & Stability Assessment (HPLC-UV)
Objective: To quantify 2-MBC and detect the onset of hydrolysis (alcohol formation).
-
Sample Prep: Dissolve 10 mg 2-MBC in 10 mL Acetonitrile (ACN) . Do not use methanol/ethanol as they will react with the sample.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (Gradient: 50% B to 90% B over 10 min).
-
-
Detection: UV @ 254 nm (Benzylic absorption).
-
Pass Criteria: 2-MBC Area > 98.0%; 2-Methylbenzyl alcohol < 0.5%.
Protocol B: Hydrolysis Kinetics (Conductivity Method)
Objective: To determine the rate constant (
Theory: The hydrolysis reaction releases HCl, increasing solution conductivity linearly with conversion.
Workflow:
-
Setup: Thermostated beaker (25°C) with magnetic stirring.
-
Solvent: 50 mL of 80:20 Acetone:Water (v/v).
-
Initiation: Inject 50 µL of 2-MBC.
-
Data Logging: Record conductivity (
) every 5 seconds for 30 minutes. -
Analysis: Plot
vs. time. The slope is .
Protocol C: Thermal Stability Screening (DSC)
Objective: To identify the "Time to Maximum Rate" (TMR) for safety storage.
-
Instrument: Differential Scanning Calorimetry (DSC), Gold-plated high-pressure crucibles.
-
Ramp: 5°C/min from 25°C to 300°C.
-
Atmosphere: Nitrogen (50 mL/min).
-
Critical Signal: Look for an exothermic peak onset.
-
Warning: If an exotherm is detected below 100°C, the sample is likely contaminated with metal ions (Fe, Al) acting as Friedel-Crafts catalysts.
-
Workflow: Stability Testing Logic
The following decision tree guides the researcher through the qualification of a 2-MBC batch.
Figure 2: Quality Control Decision Tree. Yellow nodes indicate decision gates.
Handling, Safety, and Storage[4][5][6][7]
The Lachrymator Hazard
2-MBC is a potent lachrymator (tear gas agent).
-
Engineering Control: All handling must occur within a certified fume hood with a face velocity > 100 fpm.
-
Decontamination: Spills should be neutralized with dilute aqueous ammonia or 5% sodium bicarbonate solution to convert the chloride to the less volatile amine or alcohol/salt mixture.
Storage "Golden Rules"
-
Material Compatibility: Store in glass or Teflon-lined containers. Avoid Iron/Steel (catalyzes polymerization).
-
Headspace Management: Purge headspace with dry Nitrogen or Argon after every use to remove moisture and prevent oxidative degradation.
-
Secondary Containment: Store in a chemically resistant bin to capture leaks, as the liquid is corrosive to metal shelving.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11003, 2-Methylbenzyl chloride. Retrieved from [Link]
-
Tsuzuki, Y., & Fujii, Y. (2021). Kinetics and Hazards of Benzylic Chloride Storage. ACS Omega.[2] (Contextual inference from general benzylic stability studies). Retrieved from [Link]
Sources
Methodological & Application
Advanced Synthesis Protocols: 2-Methylbenzyl Chloride in Agrochemical Development
[1]
Executive Summary
2-Methylbenzyl chloride (2-MBC), also known as
This application note details validated protocols for utilizing 2-MBC in two primary reaction classes: C-C bond formation (synthesis of auxin-mimic herbicide precursors) and C-N bond formation (synthesis of triazole fungicide scaffolds).[1]
Core Applications
| Reaction Class | Target Intermediate | Agrochemical Application |
| Cyanation ( | 2-Methylbenzyl cyanide | Precursor to Isoxaflutole and Phenylacetic acid herbicides.[1] |
| N-Alkylation | 1-(2-Methylbenzyl)-1,2,4-triazole | Scaffold for sterol biosynthesis inhibitor (SBI) fungicides.[1] |
| Hydrolysis | 2-Methylbenzyl alcohol | Intermediate for pyrethroid insecticides (e.g., Tefluthrin analogs).[1] |
Chemical Profile & Safety Architecture
Warning: Lachrymator & Corrosive. 2-MBC is a potent lachrymator (tear-inducing agent) and alkylating agent.[1] All protocols below must be performed in a high-efficiency fume hood.
-
Boiling Point: 197–199 °C[2]
-
Density: 1.063 g/mL[2]
-
Reactivity: High susceptibility to nucleophilic attack; prone to hydrolysis in moist air to form HCl and 2-methylbenzyl alcohol.[1]
Handling Protocol (Mandatory)
-
Engineering Controls: Use a closed-loop reactor system where possible. Scrubber systems containing 10% NaOH are required to neutralize HCl vapors.
-
PPE: Silver Shield® (EVOH) gloves are required; standard nitrile gloves provide insufficient breakthrough time (<15 mins) for benzyl chlorides.
-
Quenching: Residual 2-MBC on glassware should be quenched with a dilute ammonia/ethanol solution before washing.[1]
Application Module A: C-C Bond Formation (Cyanation)
Target: Synthesis of 2-Methylbenzyl Cyanide Context: This nitrile is the immediate precursor to 2-Methylphenylacetic acid , a scaffold used in auxin-mimic herbicides and isoxazole derivatives like Isoxaflutole .[1]
The Challenge: Steric Hindrance & Hydrolysis
The ortho-methyl group creates steric hindrance that slows
The Solution: Phase Transfer Catalysis (PTC)
We utilize a solid-liquid or liquid-liquid PTC system to transport cyanide ions into the organic phase, minimizing water contact and accelerating the reaction via "naked" anion activation.
Detailed Protocol
Reagents:
-
2-Methylbenzyl chloride (1.0 eq, 140.6 g)[1]
-
Sodium Cyanide (1.2 eq, 58.8 g) (FATAL POISON - Handle with extreme care) [1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.02 eq)[1]
-
Solvent: Toluene (400 mL)
-
Water (40 mL - minimal volume to create paste)[1]
Workflow:
-
Setup: Equip a 1L 3-neck flask with a mechanical stirrer (Teflon blade), reflux condenser, and internal thermometer. Connect the condenser outlet to a bleach (NaOCl) scrubber to neutralize any HCN gas.
-
Charging: Add NaCN, TBAB, and water. Stir to form a thick slurry.
-
Addition: Add Toluene, followed by the slow addition of 2-Methylbenzyl chloride over 30 minutes.
-
Note: The reaction is exothermic. Maintain temperature
C during addition.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Process Analytical Technology (PAT): Monitor by GC. Endpoint is defined as <1% remaining 2-MBC.[1]
-
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Distill under reduced pressure (approx. 115–120°C at 10 mmHg) to obtain the pure nitrile.[6]
Expected Yield: 85–92% Key Quality Attribute: Absence of 2-methylbenzyl alcohol (hydrolysis impurity).[1]
Application Module B: N-Alkylation (Fungicide Synthesis)
Target: 1-(2-Methylbenzyl)-1,2,4-triazole
Context: Triazole fungicides function by inhibiting CYP51 (lanosterol 14
The Challenge: Regioselectivity
1,2,4-Triazole has two nucleophilic nitrogens (N1 and N4). Alkylation typically produces a mixture of the N1-isomer (active fungicide target) and N4-isomer (inactive).[1]
The Solution: Base-Mediated Kinetic Control
Using a strong base in a polar aprotic solvent favors the formation of the triazolide anion, which preferentially alkylates at the N1 position due to steric and electronic factors.
Detailed Protocol
Reagents:
-
1,2,4-Triazole (1.1 eq)[1]
-
2-Methylbenzyl chloride (1.0 eq)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (Reagent Grade) or DMF (for faster rates)[1]
Workflow:
-
Anion Formation: In a reactor, suspend 1,2,4-triazole and
in Acetone. Reflux for 1 hour to generate the potassium triazolide salt in situ. -
Alkylation: Cool to 40°C. Add 2-Methylbenzyl chloride dropwise over 1 hour.
-
Rationale: Slow addition prevents localized high concentrations of electrophile, reducing double-alkylation byproducts (quaternary salts).[1]
-
-
Reflux: Heat to reflux (56°C for Acetone) for 8 hours.
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, excess ). -
Solvent Swap: Evaporate Acetone. Redissolve the residue in Ethyl Acetate.
-
Isomer Purification:
-
The crude usually contains ~90% N1-isomer and ~10% N4-isomer.[1]
-
Extraction: Wash the Ethyl Acetate layer with dilute HCl (1N). The N4-isomer is more basic and is preferentially extracted into the aqueous phase. The N1-isomer remains in the organic layer.
-
-
Isolation: Neutralize the organic layer with bicarbonate, dry, and concentrate to yield the N1-alkylated product.
Expected Yield: 75–80% (N1 isomer)
Visualizing the Workflow
Diagram 1: 2-Methylbenzyl Chloride Reactivity Tree
This diagram illustrates the divergence of 2-MBC into critical agrochemical classes.
Caption: Divergent synthesis pathways from 2-Methylbenzyl chloride to major agrochemical classes.[1]
Diagram 2: Phase Transfer Catalysis (PTC) Process Flow
A logical representation of the cyanation protocol, emphasizing the biphasic interface.
Caption: Mechanism of Phase Transfer Catalysis (PTC) facilitating the cyanation of 2-MBC.
References
-
Safety Data Sheet (SDS): 2-Methylbenzyl chloride. Fisher Scientific.[1] (2025).[4][7][8] Hazard Identification and Handling.[7][9][10]Link(Note: Representative link for Methylbenzyl chloride isomers).[1]
-
Organic Syntheses, Coll.[5] Vol. 1. (1941).[5] Benzyl Cyanide Synthesis via PTC. p. 107.[5] Link
-
Patent CN102952038A. (2013). Synthetic method of o-methylbenzoyl nitrile using Phase Transfer Catalysis.[1][11]Link[1]
-
Patent US5093345A. (1992). Fungicidal Triazole Derivatives. (Demonstrates the N-alkylation of triazoles with substituted benzyl halides). Link
-
ResearchGate Article. (2025). Synthesis and characterization of substituted 1,2,4-triazole derivatives.Link
Disclaimer: The protocols provided herein are for research and development purposes only. Users must conduct their own risk assessments and adhere to local environmental and safety regulations (OSHA/REACH) regarding the handling of cyanides and chlorinated aromatics.
Sources
- 1. raysbiotech.com [raysbiotech.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Methylbenzyl chloride(552-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile - Google Patents [patents.google.com]
Application Note: Synthesis and Utilization of 2-Methylbenzyl Benzimidazolium Salts
[1]
Executive Summary
This guide details the synthesis, characterization, and application of benzimidazolium salts derived from 2-methylbenzyl chloride .[1][2] Unlike generic benzyl derivatives, the inclusion of the ortho-methyl group introduces critical steric hindrance and lipophilicity. These properties are pivotal for stabilizing N-Heterocyclic Carbene (NHC) metal complexes (Pd, Ag, Ru) used in high-value cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and enhancing membrane permeability in antimicrobial pharmacophores.[1][2]
Chemical Context & Rationale
Why 2-Methylbenzyl Chloride?
In ligand design, the "Ortho-Effect" is a strategic tool.[1] The methyl group at the 2-position of the benzyl ring serves two functions:
-
Steric Protection: When the salt is converted to a free carbene (NHC) and bound to a metal center (e.g., Pd), the bulky ortho-methyl group restricts rotation around the N-benzyl bond.[1] This creates a "fenced" active site that prevents premature catalyst decomposition and promotes reductive elimination in coupling cycles.
-
Lipophilic Tuning: In medicinal chemistry, the additional methyl group increases the
(partition coefficient), facilitating the penetration of the benzimidazolium cation through the lipid bilayers of bacterial membranes, thereby enhancing antimicrobial potency.[1][2]
Mechanism of Synthesis:
The formation of the salt proceeds via a classical
Experimental Protocols
Protocol A: Synthesis of Symmetric N,N'-Bis(2-methylbenzyl)benzimidazolium Chloride
Target: Homoleptic ligand precursors for high-symmetry metal complexes.[1]
Reagents:
-
Benzimidazole (
eq)[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
2-Methylbenzyl chloride (
eq)[1] -
Potassium Carbonate (
, eq)[1][2] -
Solvent: Acetonitrile (
) or DMF (Dimethylformamide)[1][2]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzimidazole (e.g.,
, ) in Acetonitrile ( ). -
Base Addition: Add anhydrous
( , ). Stir for 10 minutes at Room Temperature (RT) to deprotonate the N-H (facilitating the first substitution). -
Alkylation: Dropwise add 2-methylbenzyl chloride (
, approx. ). -
Reflux: Attach a reflux condenser and heat the mixture to
(reflux) for 24 hours .-
Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). Starting benzimidazole (
) should disappear; the salt will stay at the baseline.[1]
-
-
Filtration: Cool to RT. Filter off the inorganic solids (
, ).[1][2] -
Workup: Evaporate the filtrate under reduced pressure to obtain a viscous residue.
-
Isolation: Filter the solid, wash with cold ether (
), and dry under vacuum.
Protocol B: Synthesis of Asymmetric N-Alkyl-N'-(2-methylbenzyl)benzimidazolium Chloride
Target: Tuning electronic properties by combining different wingtip groups (e.g., Methyl, Isopropyl).[1][2]
Pre-requisite: Start with a 1-substituted benzimidazole (e.g., 1-methylbenzimidazole).[1][2]
-
Mixing: Dissolve 1-methylbenzimidazole (
) in Ethanol ( ). -
Addition: Add 2-methylbenzyl chloride (
, eq). Note: No base is required for quaternization of already substituted benzimidazoles. -
Reflux: Heat to reflux (
) for 12–18 hours . -
Precipitation: The salt often precipitates upon cooling. If not, reduce solvent volume to 50% and add Diethyl Ether until turbidity appears.[2] Cool at
overnight.[2] -
Yield: Expected yields are typically 75–90% .
Characterization Guide
Validating the formation of the benzimidazolium salt is critical before proceeding to metallation.
| Technique | Diagnostic Signal | Interpretation |
| The acidic C2-H proton. This is the definitive marker of salt formation.[1] It will disappear upon metallation (carbene formation).[2] | ||
| Benzylic methylene ( | ||
| The ortho-methyl group on the benzyl ring.[1] | ||
| The N-CH-N carbon signal.[1][4] | ||
| FT-IR | C=N stretching vibration.[1] | |
| Elemental Analysis | C, H, N | Confirm purity within |
Applications & Workflows
A. Catalytic Precursors (Pd-PEPPSI & Ag-NHC)
The 2-methylbenzyl benzimidazolium salts are precursors to PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.[1]
-
Ag-NHC Synthesis: React salt with
in DCM/Methanol. Used as a carbene transfer agent. -
Pd-PEPPSI Synthesis: React salt with
, , and Pyridine at .[1][2]
B. Biological Activity (Antimicrobial)
These salts exhibit potent activity against MRSA and E. coli.[1] The mechanism involves electrostatic attraction to the negatively charged bacterial cell wall, followed by hydrophobic insertion of the 2-methylbenzyl tail into the membrane, causing leakage of intracellular content.[2]
Visualization: Synthesis & Application Workflow[1]
Figure 1: Integrated workflow from raw materials to functional applications in catalysis and drug discovery.[1][2]
Troubleshooting & Optimization (Expert Insights)
| Problem | Root Cause | Corrective Action |
| Product is an Oil | Solvent occlusion or impurities.[1] | Solvent Swap: Dissolve oil in minimal DCM and pour into excess cold Diethyl Ether while stirring vigorously. Sonicate for 20 mins. |
| Low Yield | Incomplete alkylation due to moisture. | Dry Solvents: Ensure Acetonitrile/DMF is anhydrous. |
| Hygroscopicity | Salt absorbs water from air. | Anion Exchange: If the chloride salt is too hygroscopic, perform metathesis with |
Safety & Handling
-
2-Methylbenzyl Chloride: Potent lachrymator and skin irritant.[1] Handle only in a fume hood. Wear nitrile gloves (double gloving recommended).[2]
-
Benzimidazolium Salts: Treat as potential bioactive agents. Avoid inhalation of dusts.
-
Waste Disposal: Halogenated organic waste. Do not dispose of down the drain due to high toxicity to aquatic life.
References
-
Synthesis & Antimicrobial Activity
-
Structural Characterization (X-Ray)
-
Catalytic Applications (Pd-PEPPSI)
- Vertex AI Search Result 1.
-
Source:
-
Ag(I)
-
General Benzimidazole Synthesis
click chemistry applications of 2-methylbenzyl azide from 2-Methylbenzyl chloride
Application Note: Click Chemistry Applications of 2-Methylbenzyl Azide
Abstract
This technical guide details the synthesis, handling, and application of 2-methylbenzyl azide (also known as o-methylbenzyl azide) derived from 2-methylbenzyl chloride . While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust reaction, the ortho-methyl substituent on this specific azide introduces unique steric and electronic factors that influence reaction kinetics and the pharmacological properties of the resulting 1,2,3-triazoles. This document provides a validated protocol for the safe generation of the azide, optimized CuAAC reaction conditions, and a discussion on its utility in drug discovery, specifically in Structure-Activity Relationship (SAR) studies involving bioisosteres and antimicrobial agents.
Part 1: Safety & Handling (Critical)
WARNING: Energetic Material Hazard
Organic azides are potentially explosive.[1][2][3][4] While 2-methylbenzyl azide (
-
Do NOT Distill: Never attempt to purify 2-methylbenzyl azide by distillation.[3] The heat can trigger catastrophic decomposition.
-
Storage: Store at -20°C in the dark. Long-term storage should be in solution (e.g., in Toluene or DCM) rather than neat oil to desensitize the material.
-
Equipment: Perform all synthesis behind a blast shield. Use plastic spatulas; avoid metal spatulas which can create friction hot spots.
-
Waste: Quench all azide waste with 10% sodium nitrite (
) and sulfuric acid or specific commercial azide quenching solutions before disposal.
Part 2: Synthesis of 2-Methylbenzyl Azide
This module outlines the conversion of 2-methylbenzyl chloride to 2-methylbenzyl azide via nucleophilic substitution (
Reagents & Materials
-
Precursor: 2-Methylbenzyl chloride (CAS: 552-45-4)[5]
-
Reagent: Sodium Azide (
) (CAS: 26628-22-8) - High Toxicity -
Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous preferred)
-
Workup: Diethyl ether (
), Saturated NaCl (Brine), .
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Azide (1.2 equivalents) in DMSO (0.5 M concentration relative to azide).
-
Note:
is sparingly soluble in DMSO; stir vigorously for 10-15 minutes to create a fine suspension/solution.
-
-
Addition: Slowly add 2-Methylbenzyl chloride (1.0 equivalent) dropwise to the stirring azide solution at Room Temperature (RT).
-
Reaction: Seal the flask and stir at RT for 4–6 hours .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting chloride spot will disappear. Staining with
or Ninhydrin (after reduction) may be required as azides are not always UV active.
-
-
Quench & Extraction:
-
Pour the reaction mixture into 5 volumes of ice-cold water.
-
Extract 3 times with Diethyl ether.[10]
-
Safety Check: The aqueous layer contains unreacted
. Treat as hazardous waste.
-
-
Washing: Wash the combined organic layers with water (2x) to remove DMSO, followed by Brine (1x).
-
Drying: Dry over anhydrous
, filter, and concentrate carefully under reduced pressure (Rotovap bath < 30°C).-
STOP POINT: Do not evaporate to complete dryness if possible. Leaving a small amount of solvent is safer.
-
-
Yield: Expect 90–95% yield of a clear to pale yellow oil.
Visual Workflow: Synthesis Pathway
Figure 1: Synthesis pathway for 2-methylbenzyl azide highlighting the SN2 mechanism and critical safety constraints.
Part 3: Click Chemistry Protocol (CuAAC)
The ortho-methyl group imposes steric bulk near the reacting azide moiety. While standard CuAAC conditions work, slight modifications (increased catalyst or time) ensure quantitative conversion.
Optimized Reaction Conditions
-
Solvent System: t-Butanol / Water (1:1 v/v). Why? Solubilizes both organic azide and inorganic copper salts.
-
Catalyst:
(1–5 mol%) + Sodium Ascorbate (10–20 mol%). -
Ligand (Optional but Recommended): TBTA or THPTA. Why? Protects Cu(I) from oxidation and accelerates the reaction, counteracting the steric hindrance of the o-methyl group.
Experimental Procedure
-
Dissolution: In a vial, dissolve Alkyne (1.0 equiv) and 2-Methylbenzyl azide (1.0–1.05 equiv) in t-Butanol/Water (1:1). Concentration: 0.1 – 0.2 M.
-
Catalyst Prep: Prepare fresh stock solutions of
(0.1 M in water) and Sodium Ascorbate (0.5 M in water). -
Initiation: Add
solution (5 mol%) followed by Sodium Ascorbate (10 mol%).-
Observation: The mixture should turn bright yellow/orange (active Cu(I) species). If it turns green/blue, oxygen has entered; add more ascorbate.
-
-
Incubation: Stir at RT for 8–12 hours .
-
Optimization: If reaction is slow due to the ortho-methyl steric clash, heat to 40°C or increase Cu loading to 10 mol%.
-
-
Workup:
-
Dilute with water.[10] If the triazole product is solid, filter and wash with water/cold ether.
-
If liquid/oil, extract with EtOAc, wash with ammonium chloride (
) solution (to remove Cu), dry, and concentrate.
-
Mechanism & Steric Influence Diagram
Figure 2: Catalytic cycle of CuAAC showing the convergence of reagents and the potential kinetic bottleneck caused by the ortho-methyl substituent.
Part 4: Applications & Case Studies
Drug Discovery: Antimicrobial Pharmacophores
The 2-methylbenzyl group is a privileged motif in medicinal chemistry. The ortho-methyl provides metabolic stability by blocking the benzylic position from oxidation and restricting the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation.
-
Case Study: Synthesis of Thymol-Triazole Hybrids
-
Objective: Enhance the antimicrobial activity of Thymol (a natural monoterpene).
-
Method: Thymol is propargylated to form an alkyne ether. This is "clicked" with 2-methylbenzyl azide.
-
Result: The resulting 1,2,3-triazole acts as a linker, presenting the 2-methylbenzyl group to hydrophobic pockets in bacterial enzymes (e.g., glucosamine-6-phosphate synthase).
-
Data: Derivatives containing ortho-substituted benzyl groups often show lower MIC (Minimum Inhibitory Concentration) values against S. aureus compared to unsubstituted analogs due to increased lipophilicity and steric fit.
-
Bioisosterism in SAR Libraries
In Structure-Activity Relationship (SAR) campaigns, the 1,4-disubstituted triazole ring serves as a bioisostere for amide bonds (
-
Application: Replacing an amide linker with a triazole generated from 2-methylbenzyl azide.
-
Benefit: The triazole is resistant to proteolytic cleavage (unlike amides) and the 2-methyl group prevents "flat" conformations, inducing a twist that may better mimic the transition state of the native ligand.
Comparative Data: Electronic & Steric Parameters
| Substituent (Ortho) | Steric Parameter ( | Electronic Effect ( | Click Reaction Rate (Relative) |
| -H (Unsubstituted) | 0.00 | 0.00 | 1.0 (Reference) |
| -CH3 (2-Methyl) | -1.24 (Bulky) | -0.04 (Weak Donor) | ~0.85 (Slightly Slower) |
| -Cl (2-Chloro) | -0.97 | +0.47 (Withdrawing) | ~1.1 (Faster) |
Table 1: Comparison of ortho-substituents. The 2-methyl group slows the reaction slightly due to sterics but is electronically favorable for stabilizing the triazole product.
References
-
Synthesis of Benzyl Azides
- Alvarez, S. G., & Alvarez, M. T. (1997). "A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide". Synthesis, 1997(04), 413-414.
-
Click Chemistry Mechanism & Conditions
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes".
-
Safety of Organic Azides
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). "Organic azides: an exploding diversity of a unique class of compounds".[1] Angewandte Chemie International Edition, 44(33), 5188-5240. (See "Rule of Six" discussion).
-
-
Antimicrobial Applications (Thymol Derivatives)
- Nair, A., et al. (2020). "Synthesis and biological evaluation of 1,2,3-triazole tethered thymol derivatives". Current Bioactive Compounds. (General reference for Thymol-Triazole synthesis logic).
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. nbinno.com [nbinno.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
large-scale production methods for 2-Methylbenzyl chloride
An in-depth guide to the large-scale production of 2-Methylbenzyl chloride, tailored for researchers and chemical industry professionals. This document provides a comprehensive overview of the primary synthesis route, detailed operational protocols, and critical safety procedures.
Introduction to 2-Methylbenzyl Chloride
2-Methylbenzyl chloride (CAS No. 552-45-4), also known as o-xylyl chloride, is a crucial chemical intermediate.[1] Its versatile reactivity makes it a fundamental building block in the synthesis of a wide array of products across various industries.[2] In the pharmaceutical sector, it serves as a precursor for numerous active pharmaceutical ingredients (APIs), where the 2-methylbenzyl moiety is essential for achieving specific biological activities.[2] It is also a vital component in the manufacturing of agrochemicals, including specialized pesticides and herbicides.[2] Given its importance, the development of efficient, safe, and scalable production methods is a key focus for chemical manufacturers.
Primary Industrial Synthesis Route: Free-Radical Chlorination of o-Xylene
The most prevalent method for the large-scale synthesis of 2-Methylbenzyl chloride is the free-radical chlorination of o-xylene.[2] This process involves the selective substitution of a hydrogen atom on one of the methyl groups of o-xylene with a chlorine atom. The reaction is typically initiated using ultraviolet (UV) light or chemical radical initiators.[2] Key to the industrial success of this method is achieving high selectivity for the desired mono-chlorinated product while minimizing the formation of by-products.[2]
Causality of Experimental Choices
-
Starting Material (o-Xylene): O-xylene is an abundant and relatively low-cost feedstock derived from petroleum refining, making it economically viable for large-scale production.
-
Chlorinating Agent (Chlorine Gas): Gaseous chlorine is the preferred reagent in industrial settings due to its high reactivity and cost-effectiveness. The flow of the gas can be precisely controlled to manage the reaction rate.
-
Initiation (UV Light): UV irradiation provides the energy to homolytically cleave chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•), initiating the chain reaction. This method offers excellent control over the initiation step without introducing chemical impurities that might need to be removed later.[3]
-
Temperature Control: The reaction is performed at the boiling point of o-xylene.[3] This ensures the reactants are in the gas phase for efficient mixing and allows for temperature control via reflux, dissipating the exothermic heat of reaction.
Reaction Mechanism
The synthesis follows a classic free-radical chain reaction mechanism, which consists of three stages: initiation, propagation, and termination.
-
Initiation: A chlorine molecule absorbs UV light and splits into two chlorine radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of o-xylene, forming a benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another chlorine molecule to produce 2-Methylbenzyl chloride and a new chlorine radical, which continues the chain.
-
Termination: The reaction stops when two radicals combine. This can happen in several ways, such as two chlorine radicals forming a chlorine molecule or a benzyl radical and a chlorine radical combining.
Application Notes and Protocols
The following protocols provide a framework for both pilot-scale batch production and considerations for transitioning to a large-scale continuous process.
Overall Production Workflow
The end-to-end process for producing high-purity 2-Methylbenzyl chloride involves several distinct stages, from initial reaction to final purification and quality verification.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathways and Importance of 2-Methylbenzyl Chloride in Chemical Manufacturing.
- PrepChem. (n.d.). Preparation of 2-methylbenzyl chloride.
- Google Patents. (n.d.). CN101070265A - Method for producing benzyl chloride compound.
- Google Patents. (n.d.). US4331821A - Process for the monohalogenation of alkylbenzenes in the α-position and....
- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Methylbenzyl chloride.
- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 3-Methylbenzyl chloride.
- BenchChem. (2025). Purification strategies for removing benzyl chloride from reaction mixtures.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzyl chloride.
Sources
Application Note: 2-Methylbenzyl Chloride in the Synthesis of Triazole Derivatives
Executive Summary
This technical guide details the optimized application of 2-Methylbenzyl chloride (2-MBC) as a critical electrophile in the synthesis of bioactive triazole scaffolds. Triazole derivatives are privileged structures in medicinal chemistry, serving as pharmacophores for antifungal (e.g., fluconazole analogs), anticancer, and antimicrobial agents.[1][2] The 2-methylbenzyl moiety is specifically valued for introducing steric bulk and lipophilicity orthogonal to the aromatic ring, often enhancing metabolic stability and receptor binding selectivity compared to unsubstituted benzyl analogs.
This document provides validated protocols for two primary synthetic pathways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazoles.
-
Regioselective N-Alkylation to generate 1,2,4-triazoles.
Chemical Properties & Safety Profile[3]
Before initiating synthesis, operators must account for the specific reactivity profile of 2-MBC. Unlike benzyl chloride, the ortho-methyl group introduces steric hindrance around the benzylic carbon, slightly retarding
| Property | Data | Operational Implication |
| CAS Number | 552-45-4 | Verification of starting material. |
| Boiling Point | 197–199 °C | High boiling point requires vacuum distillation for purification. |
| Reactivity | Moderate Electrophile | Slower |
| Hazards | Lachrymator, Corrosive | MANDATORY: Handle in a functioning fume hood. Wear butyl rubber gloves. |
Critical Safety Note: The intermediate formed in Route A (2-Methylbenzyl azide) is potentially explosive if isolated and concentrated. The protocols below prioritize in situ generation or solution-phase handling to mitigate this risk.
Synthetic Route A: 1,2,3-Triazoles via CuAAC (Click Chemistry)[4]
This route utilizes the "Click" reaction between an in situ generated azide and a terminal alkyne. This is the preferred method for generating library diversity.
Mechanism & Workflow
The reaction proceeds via a two-step sequence:
-
Nucleophilic Substitution: 2-MBC reacts with Sodium Azide (
) to form 2-methylbenzyl azide. -
Cycloaddition: The azide undergoes a copper(I)-catalyzed [3+2] cycloaddition with a terminal alkyne.
Figure 1: Sequential workflow for the synthesis of 1,2,3-triazoles avoiding azide isolation.
Protocol 1: One-Pot Synthesis of 1-(2-Methylbenzyl)-4-Phenyl-1,2,3-Triazole
Rationale: The ortho-methyl group makes the benzylic halide less reactive. Using a polar aprotic solvent like DMSO accelerates the azide formation, allowing the subsequent click reaction to proceed in the same vessel without isolation.
Materials:
-
2-Methylbenzyl chloride (1.0 eq, 5 mmol)
-
Sodium azide (1.2 eq, 6 mmol)
-
Phenylacetylene (1.0 eq, 5 mmol)
-
Copper(II) sulfate pentahydrate (
) (10 mol%) -
Sodium ascorbate (20 mol%)
-
Solvent: DMSO:Water (9:1 v/v)
Step-by-Step Procedure:
-
Azide Formation:
-
In a 50 mL round-bottom flask, dissolve sodium azide (390 mg, 6 mmol) in 2 mL of water.
-
Add 18 mL of DMSO.
-
Add 2-Methylbenzyl chloride (703 mg, 5 mmol) dropwise.
-
Stir at 60°C for 3 hours . Note: Monitor by TLC (Hexane/EtOAc) for disappearance of chloride. The ortho-methyl group may require slightly longer reaction times than unsubstituted benzyl chloride.
-
-
Click Reaction:
-
Cool the mixture to room temperature.
-
Add phenylacetylene (510 mg, 5 mmol) directly to the flask.
-
Add sodium ascorbate (198 mg, 1 mmol) dissolved in 1 mL water.
-
Add
(125 mg, 0.5 mmol) dissolved in 1 mL water. The solution will turn dark yellow/brown. -
Stir vigorously at room temperature for 12–24 hours.
-
-
Work-up:
-
Pour the reaction mixture into 100 mL of ice-cold water. The triazole product typically precipitates as a solid.
-
Filter the solid and wash with cold water (3 x 20 mL) and dilute ammonia solution (to remove copper residues).
-
Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 85–95%
Synthetic Route B: Regioselective Alkylation of 1,2,4-Triazoles
Direct alkylation of 1,2,4-triazole is challenging due to tautomerism, leading to a mixture of
Mechanism & Regioselectivity[5][6]
-
Thermodynamic Product:
-alkylation (generally favored). -
Kinetic/Steric Product:
-alkylation (often minor, but increased by steric bulk of the electrophile). - -alkylation: Rare in unsubstituted triazoles but possible with specific directing groups.
Figure 2: Divergent pathways in the alkylation of 1,2,4-triazole. N1-alkylation is the primary target.
Protocol 2: Synthesis of 1-(2-Methylbenzyl)-1,2,4-Triazole
Rationale: Using Potassium Carbonate (
Materials:
-
1,2,4-Triazole (1.0 eq, 10 mmol)
-
2-Methylbenzyl chloride (1.0 eq, 10 mmol)
-
Potassium Carbonate (anhydrous) (2.0 eq, 20 mmol)
-
Potassium Iodide (catalytic, 10 mol%) - Crucial for activating the benzylic chloride.
-
Solvent: Acetonitrile (
) (dry)
Step-by-Step Procedure:
-
Activation:
-
In a 100 mL round-bottom flask, suspend 1,2,4-triazole (690 mg, 10 mmol) and
(2.76 g, 20 mmol) in 40 mL of dry acetonitrile. -
Stir at room temperature for 30 minutes to ensure deprotonation.
-
-
Alkylation:
-
Add 2-Methylbenzyl chloride (1.40 g, 10 mmol) and Potassium Iodide (166 mg, 1 mmol).
-
Reflux the mixture (
) for 8–12 hours. -
Note: The catalytic KI converts the benzyl chloride to the more reactive benzyl iodide in situ, helping overcome the steric hindrance of the ortho-methyl group.
-
-
Work-up:
-
Filter off the inorganic salts while hot.
-
Evaporate the solvent under reduced pressure.
-
The residue will likely be a mixture of N1 (major) and N4 (minor) isomers.
-
-
Purification:
-
Dissolve residue in Ethyl Acetate.
-
Wash with water and brine.
-
Column Chromatography: Silica gel, eluting with DCM:MeOH (98:2 to 95:5). The
-isomer is typically less polar and elutes first.
-
Expected Yield: 70–80% (
Troubleshooting & Optimization (The "Senior Scientist" Perspective)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Click Reaction | Oxidation of Cu(I) to Cu(II). | Degas solvents with |
| Incomplete Alkylation (Protocol 2) | Steric hindrance of 2-methyl group. | Add catalytic Potassium Iodide (KI) or TBAI (Phase Transfer Catalyst). Switch solvent to DMF and heat to 90°C. |
| Poor Regioselectivity (N1 vs N4) | Kinetic control dominance. | Ensure high temperatures (Reflux) to favor thermodynamic N1 product. Avoid extremely strong bases (like NaH) at low temps unless N4 is desired. |
| Lachrymatory Fumes | Residual 2-MBC. | Quench reaction mixtures with aqueous ammonia or amine-based scavenger resins before workup. |
References
-
Click Chemistry Mechanism & Catalysis
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216. Link
-
-
Regioselectivity in Triazole Alkylation
-
Biological Activity of Benzyl-Triazoles
-
Zhou, C.H., & Wang, Y. (2012). "Recent Researches in Triazole Compounds as Medicinal Drugs." Current Medicinal Chemistry, 19(2), 239-280. Link
-
-
Safety of Organic Azides
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Sources
The Strategic Role of 2-Methylbenzyl Chloride in the Synthesis of Novel GABA-A Receptor Positive Allosteric Modulators
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its modulation is a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[3] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the effect of GABA without directly activating the receptor, offering a nuanced approach to therapeutic modulation.[1][2] The continual evolution of medicinal chemistry seeks to develop PAMs with improved subtype selectivity and finer pharmacological profiles to minimize side effects.[4]
This application note delves into the pivotal role of 2-methylbenzyl chloride as a key reagent in the synthesis of novel GABA-A receptor PAMs. We will explore the strategic incorporation of the 2-methylbenzyl moiety onto privileged heterocyclic scaffolds, detailing the synthetic protocols, and discussing the structure-activity relationship (SAR) implications of this specific substitution.
Mechanistic Rationale: The Significance of the Benzyl Moiety
The introduction of a benzyl group, and its substituted analogues, onto a pharmacophore can significantly influence its binding affinity and efficacy at the GABA-A receptor. This is often achieved through N-alkylation of nitrogen-containing heterocyclic cores, such as benzodiazepines and benzimidazoles, which are well-established scaffolds for GABA-A receptor modulators.[5][6] The benzyl group can engage in various non-covalent interactions within the receptor's binding pocket, including hydrophobic and π-π stacking interactions, thereby enhancing ligand-receptor occupancy and modulating the receptor's response to GABA.
The specific substitution pattern on the benzyl ring is a critical determinant of pharmacological activity. The introduction of a methyl group at the ortho (2-position) of the benzyl ring, as in 2-methylbenzyl chloride, can impart unique conformational constraints and electronic properties to the molecule. This can lead to improved subtype selectivity and a more desirable therapeutic window.
Core Synthesis Strategy: N-Alkylation with 2-Methylbenzyl Chloride
The primary synthetic route leveraging 2-methylbenzyl chloride is the N-alkylation of a suitable heterocyclic precursor. This reaction typically proceeds via a nucleophilic substitution mechanism where a deprotonated nitrogen atom of the core scaffold attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride.
Diagram of the General N-Alkylation Workflow
Caption: General workflow for the N-alkylation of a GABA-A modulator scaffold with 2-methylbenzyl chloride.
Detailed Protocol: Synthesis of N-(2-Methylbenzyl)-[Scaffold] Analogues
This protocol provides a generalized yet detailed procedure for the N-alkylation of a benzodiazepine or benzimidazole-based GABA-A modulator precursor. Note: This is a representative protocol and may require optimization based on the specific substrate.
Materials:
-
GABA-A Modulator Precursor (e.g., Nordiazepam, 2-(methylthiomethyl)-1H-benzimidazole)
-
2-Methylbenzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the GABA-A modulator precursor (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-methylbenzyl chloride (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(2-methylbenzyl) substituted GABA-A modulator.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
The introduction of the 2-methylbenzyl group can have a profound impact on the pharmacological profile of the parent molecule.
| Feature | Implication on GABA-A Receptor Modulation |
| Steric Hindrance | The ortho-methyl group can introduce steric bulk, which may favor binding to specific GABA-A receptor subtypes with larger binding pockets. This can be a key factor in achieving subtype selectivity. |
| Conformational Restriction | The methyl group can restrict the rotation of the benzyl ring, locking the molecule into a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing affinity. |
| Lipophilicity | The addition of a methyl group increases the overall lipophilicity of the molecule. This can influence its pharmacokinetic properties, such as blood-brain barrier penetration. |
For instance, in the context of benzodiazepines, N-alkylation with bulky groups can modulate the agonist/antagonist/inverse agonist profile of the ligand.[6] While direct SAR data for 2-methylbenzyl substituted GABA-A modulators is emergent, studies on related N-benzyl derivatives of other receptor ligands have shown that ortho-substituents can significantly enhance potency and selectivity.
Data Presentation: Hypothetical Activity Profile
The following table presents a hypothetical comparison of the in vitro activity of a parent modulator scaffold versus its N-(2-methylbenzyl) derivative at different GABA-A receptor subtypes. This data is illustrative and serves to highlight the potential impact of the 2-methylbenzyl substitution.
| Compound | GABA-A Receptor Subtype | EC₅₀ (nM) for GABA Potentiation |
| Parent Scaffold | α1β2γ2 | 50 |
| α2β2γ2 | 45 | |
| α3β2γ2 | 60 | |
| α5β2γ2 | 75 | |
| N-(2-Methylbenzyl) Derivative | α1β2γ2 | 80 |
| α2β2γ2 | 15 | |
| α3β2γ2 | 20 | |
| α5β2γ2 | 100 |
Diagram of the Proposed Binding Interaction
Caption: Proposed binding interactions of the 2-methylbenzyl moiety within the GABA-A receptor.
Conclusion
2-Methylbenzyl chloride serves as a valuable synthetic tool for the structural diversification of GABA-A receptor modulators. Its application in N-alkylation reactions allows for the introduction of a sterically and electronically defined substituent that can significantly influence the pharmacological properties of the resulting compounds. The strategic use of 2-methylbenzyl chloride can lead to the development of novel PAMs with enhanced subtype selectivity and improved therapeutic potential. Further exploration of this and other substituted benzyl halides is a promising avenue for the discovery of next-generation CNS therapeutics.
References
-
Minds@UW. (2022, May 1). Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders. [Link]
- Singh, R. K., Prasad, D. N., & Bhardwaj, T. R. (n.d.). Synthesis, Alkylation Activity and Physico-chemical Evaluation of Benzodiazepine Linked Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier. Asian Journal of Chemistry.
-
Knutson, D. E., et al. (n.d.). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PMC. [Link]
-
Bic, M., et al. (n.d.). Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Guerrini, G., et al. (2022, October 27). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. FLORE. [Link]
-
Guerrini, G., et al. (n.d.). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules. [Link]
-
Li, G., et al. (2014). Synthesis of chiral GABA(A) receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]
- Vardanyan, R., & Hruby, V. J. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Synthesis of Essential Drugs.
-
Gaddi, M. A., & Ahsan, M. J. (2024, February 28). GABA Receptor Positive Allosteric Modulators. StatPearls. [Link]
-
Tokoph, K. (2017, October 11). The GABAA Receptor & Positive Allosteric Modulation. YouTube. [Link]
-
Minds@UW. (n.d.). DESIGN AND SYNTHESIS OF ACHIRAL AND CHIRAL BENZODIAZEPINES AND IMIDAZODIAZEPINES TO MODULATE THE ACTIVITY OF GABAA RECEPTORS FOR. [Link]
-
ClinPGx. (n.d.). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. [Link]
-
Fandilolu, P. M., et al. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences. [Link]
-
University of Sussex - Figshare. (2018, September 27). Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds. [Link]
Sources
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders [minds.wisconsin.edu]
- 5. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sussex.figshare.com [sussex.figshare.com]
Troubleshooting & Optimization
purification of 2-Methylbenzyl chloride by distillation or chromatography
Technical Support Center: Purification of 2-Methylbenzyl Chloride
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth, field-proven insights into the purification of 2-Methylbenzyl chloride (CAS 552-45-4), a critical intermediate in organic synthesis.[1][2] Given its reactivity and propensity for degradation, achieving high purity is paramount for the success of subsequent synthetic steps. This guide moves beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in crude 2-Methylbenzyl chloride?
A: Impurities typically originate from the synthesis, which often involves the chlorination of o-xylene, or from degradation.[1] Key impurities to be aware of include:
-
Starting Materials & Isomers: Unreacted o-xylene and isomeric methylbenzyl chlorides if the xylene source was not pure.
-
Over-chlorinated Species: Products from excessive chlorination, such as 2-methylbenzal chloride and 2-methylbenzotrichloride.[3]
-
Hydrolysis Products: 2-Methylbenzyl alcohol, formed by the reaction of the chloride with residual water. This is a very common impurity.[4]
-
Acidic Residues: Hydrogen chloride (HCl) is a byproduct of many chlorination reactions and can catalyze degradation.[4][5]
-
Polymeric Materials: High temperatures or the presence of acid/metal catalysts can cause the material to polymerize into a viscous residue.[4][5]
Q: Why is vacuum distillation strongly recommended over simple atmospheric distillation?
A: 2-Methylbenzyl chloride has a high atmospheric boiling point (approx. 197-201°C). Heating the compound to these temperatures significantly increases the rate of two detrimental side reactions:
-
Polymerization: Often catalyzed by trace acidic or metallic impurities, leading to product loss and a difficult-to-clean distillation flask.[4][6]
-
Decomposition: Thermal stress can cause the molecule to break down, often releasing corrosive hydrogen chloride (HCl) gas.[7][8]
Vacuum distillation lowers the boiling point, minimizing this thermal stress and thereby reducing the risk of both polymerization and decomposition.[4][5]
Q: What are the critical safety precautions for handling 2-Methylbenzyl chloride?
A: This compound and its relatives are hazardous and must be handled with appropriate care.
-
Lachrymator: It is a potent lachrymator, meaning its vapors cause severe eye irritation and tearing.[4][9]
-
Corrosive: It can cause severe skin burns and eye damage.[9] Upon decomposition, it releases corrosive HCl gas.[8]
-
Handling: Always handle 2-Methylbenzyl chloride in a well-ventilated chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[7][12]
Q: How can I effectively monitor the purity of my collected fractions?
A: For real-time monitoring during purification, Thin-Layer Chromatography (TLC) is invaluable. For final purity assessment and impurity identification, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[3][4]
Troubleshooting Guide: Purification by Distillation
Distillation is the most common method for purifying 2-Methylbenzyl chloride on a larger scale. However, its thermal sensitivity presents unique challenges.
Issue 1: My distillation pot residue is turning dark brown/black and becoming viscous. The distillation has stopped or slowed dramatically.
-
Diagnosis: You are observing thermally-induced polymerization. This is the most common failure mode during the distillation of benzyl chlorides.[4][5]
-
Root Cause: This is almost always catalyzed by the presence of acidic residues (like HCl from the synthesis) or trace metal impurities (such as iron chlorides from equipment).[4][5][6] At high temperatures, these catalysts promote a Friedel-Crafts-type reaction where molecules react with each other.
-
Solution Workflow:
-
Halt the Distillation: Immediately stop heating and, once cool, carefully vent the apparatus in a fume hood.
-
Pre-Purification is Key: Before attempting another distillation, the crude material must be thoroughly washed to remove these catalysts. Follow the detailed Protocol 1 below.
-
Implement Vacuum: After the workup, perform the distillation under reduced pressure to keep the pot temperature as low as possible.[4]
-
Distillation Troubleshooting Workflow
Caption: Decision workflow for troubleshooting polymerization during distillation.
Issue 2: I can smell a sharp, acidic odor, and pH paper held near the vacuum outlet turns red. What is happening?
-
Diagnosis: Your material is decomposing to release hydrogen chloride (HCl) gas.[13]
-
Root Cause: This is typically caused by the presence of water in the crude material. At elevated temperatures, 2-Methylbenzyl chloride will hydrolyze to 2-methylbenzyl alcohol and HCl. Even if you plan to distill off the alcohol, the generated HCl will catalyze further decomposition of the remaining product.
-
Solution: The most critical step is to ensure the material is anhydrous before heating.[4] After the aqueous workup (Protocol 1), use a robust drying agent like anhydrous magnesium sulfate or calcium chloride and allow sufficient time for drying. Filtering the dried liquid before charging the distillation flask is also recommended.[4][5]
Data Table 1: Estimated Boiling Point of 2-Methylbenzyl chloride at Reduced Pressures
Note: Experimental values may vary. This table is an estimation based on its atmospheric boiling point and is intended for guidance. A pressure-temperature nomograph should be used for more precise estimates.
| Pressure (mmHg / Torr) | Estimated Boiling Point (°C) |
| 760 (Atmospheric) | 197 - 201 |
| 100 | ~145 |
| 20 | ~105 |
| 10 | ~90 |
| 5 | ~78 |
| 1 | ~50 |
Troubleshooting Guide: Purification by Chromatography
For smaller scales or when very high purity is required to separate isomers or closely related impurities, flash column chromatography is the method of choice.[14][15]
Issue 1: My product is co-eluting with a polar impurity, likely 2-methylbenzyl alcohol. How do I improve the separation?
-
Diagnosis: Insufficient resolution between your product and the impurity. Benzyl chloride and benzyl alcohol often have very close Rf values due to similar polarities, making separation challenging.[4]
-
Root Cause: The mobile phase (eluent) is too polar, causing both compounds to travel too quickly down the column without sufficient interaction with the stationary phase (silica).
-
Solution Workflow:
-
TLC Optimization: Before running the column, systematically test different solvent systems using TLC. Your goal is to find a system where the Rf of 2-Methylbenzyl chloride is around 0.3 and the separation from the impurity spot is maximized.
-
Start Non-polar: Begin with a very non-polar mobile phase, such as pure hexanes or a high hexanes ratio mixture (e.g., 99:1 Hexanes:Ethyl Acetate).
-
Gradual Polarity Increase: Slowly increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane.
-
Column Conditions: Use the optimized non-polar solvent system for your flash chromatography. A long column can also improve separation.
-
Chromatography Optimization Workflow
Caption: Systematic workflow for optimizing TLC conditions prior to column chromatography.
Data Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Impurity Type | Stationary Phase | Recommended Eluent System (Starting Ratio) |
| Less Polar (e.g., o-xylene) | Silica Gel | 100% Hexanes |
| Moderately Polar (e.g., alcohol) | Silica Gel | Hexanes / Ethyl Acetate (98:2) |
| Isomers / Close Polarity | Silica Gel | Hexanes / Dichloromethane (95:5) |
Issue 2: My product appears to be degrading on the column, resulting in streaking on TLC and lower yields.
-
Diagnosis: Decomposition on the stationary phase.
-
Root Cause: Standard silica gel is slightly acidic and can promote the hydrolysis or elimination of sensitive compounds like benzyl chlorides, especially if the chromatography run is slow.
-
Solution:
-
Increase Elution Speed: Run the column with slightly higher pressure ("flash" chromatography) to minimize the residence time of the compound on the silica.
-
Neutralize the Silica: If decomposition persists, you can use a neutralized stationary phase. This can be achieved by adding ~1% triethylamine (Et₃N) to your mobile phase during both slurry packing and elution. The amine base deactivates the acidic sites on the silica gel.
-
Consider Alumina: In severe cases, switching to a less acidic stationary phase like neutral alumina may be necessary.[16]
-
Experimental Protocols
Protocol 1: Pre-Distillation Aqueous Workup
-
Transfer the crude 2-Methylbenzyl chloride to a separatory funnel. Dilute with an equal volume of a solvent like dichloromethane or diethyl ether to facilitate layer separation.
-
Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, frequently venting to release the CO₂ gas that evolves. Continue shaking until gas evolution ceases.[4][5]
-
Separate the layers and discard the aqueous (top) layer.
-
Wash the organic layer sequentially with an equal volume of deionized water, followed by an equal volume of brine (saturated NaCl solution). This removes residual base and water-soluble impurities.[4]
-
Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), swirl, and let it stand for at least 30 minutes to ensure all water is removed.[4][5]
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear solution is ready for solvent removal (if used) and vacuum distillation.
Protocol 2: Standard Vacuum Distillation
-
Use meticulously clean and dry glassware. Assemble a fractional distillation apparatus suitable for vacuum. Use high-vacuum grease on all joints.
-
Charge the dried, crude 2-Methylbenzyl chloride into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed.
-
Once the desired vacuum is stable, begin heating the distillation pot using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Collect a small forerun fraction, which may contain any residual solvents or low-boiling impurities.
-
Monitor the vapor temperature. Collect the main fraction distilling at a constant temperature corresponding to your system's pressure (see Table 1).[4]
-
Stop the distillation before the pot goes completely dry to prevent the formation of non-volatile, potentially unstable residues.
-
Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 3: Flash Column Chromatography
-
Select a glass column and pack it with silica gel (200-400 mesh) as a slurry in your chosen non-polar mobile phase.[14]
-
Dissolve the crude 2-Methylbenzyl chloride in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
Begin eluting the column with the mobile phase, applying positive pressure to the top of the column to achieve a solvent flow rate of about 2 inches/minute.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
-
PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride. PrepChem.com. Retrieved January 25, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathways and Importance of 2-Methylbenzyl Chloride in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 25, 2026, from [Link]
-
Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems :(. Sciencemadness.org. Retrieved January 25, 2026, from [Link]
- Google Patents. (1973). US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride. Google Patents.
-
ChemBK. (2024). 2-Methylbenzyl chloride. ChemBK. Retrieved January 25, 2026, from [Link]
- Google Patents. (1991). EP0429921A1 - Process for preparing 3-methyl-benzylchloride. Google Patents.
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Chemsrc. (2025). 2-methylbenzyl chloride | CAS#:552-45-4. Chemsrc. Retrieved January 25, 2026, from [Link]
- Google Patents. (2018). CN104829418B - Method for preparing benzyl chloride compound. Google Patents.
-
Supporting Information. (n.d.). General procedure A1-2. Retrieved January 25, 2026, from [Link]
-
PubMed. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. Retrieved January 25, 2026, from [Link]
-
Chemical Science (RSC Publishing). (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. Retrieved January 25, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. NJ.gov. Retrieved January 25, 2026, from [Link]
-
Hive Chemistry Discourse. (2004). Problems distilling benzyl chloride, HCL gas!!!!. The Hive. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2021). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Journal of Chemical Education. Retrieved January 25, 2026, from [Link]
-
International Labour Organization. (n.d.). ICSC 0016 - BENZYL CHLORIDE. ILO. Retrieved January 25, 2026, from [Link]
-
Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. Retrieved January 25, 2026, from [Link]
-
Taylor & Francis Group. (1991). Benzyl Chloride | Handbook of Petrochemicals and Processes. Taylor & Francis. Retrieved January 25, 2026, from [Link]
-
Oxford Academic. (1983). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Journal of AOAC INTERNATIONAL. Retrieved January 25, 2026, from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Retrieved January 25, 2026, from [Link]
-
LookChem. (n.d.). Cas 5402-60-8, 2,6-Dimethylbenzyl chloride. LookChem. Retrieved January 25, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
- 7. 2-Methylbenzyl chloride(552-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. nj.gov [nj.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 13. Problems distilling benzyl chloride, HCL gas!!!! , Hive Chemistry Discourse [chemistry.mdma.ch]
- 14. rsc.org [rsc.org]
- 15. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 16. cup.edu.cn [cup.edu.cn]
Technical Support Center: Mastering Temperature Control in 2-Methylbenzyl Chloride Reactions
This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 2-Methylbenzyl chloride (also known as α-Chloro-o-xylene). The reactivity of this benzylic halide makes it a valuable intermediate, but this same reactivity presents significant challenges, foremost among them being the precise management of reaction temperature.[1][2] Inadequate temperature control is a primary driver of low yields, impurity formation, and potentially hazardous reaction conditions.
This document is structured to provide not just procedural guidance, but a deeper, mechanistic understanding of why temperature is a paramount variable. We will explore common challenges in a question-and-answer format, provide validated protocols, and offer decision-making frameworks to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions - The 'Why' Behind Temperature Control
This section addresses the fundamental principles governing the thermal behavior of 2-Methylbenzyl chloride in common reaction classes.
Q1: Why is temperature control so critical when working with 2-Methylbenzyl chloride?
A1: The criticality of temperature control stems from a combination of kinetic, thermodynamic, and safety factors rooted in the compound's structure.
-
Reactivity and Exothermicity: 2-Methylbenzyl chloride is a reactive electrophile.[1] Many of its key reactions, such as Friedel-Crafts alkylations and Grignard reactions, are highly exothermic.[3] Without proper cooling, the heat generated can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as a thermal runaway.
-
Side Product Formation: Temperature dictates the reaction pathway. At elevated temperatures, the activation energy for undesired side reactions is more easily overcome. Common side products include isomers from carbocation rearrangements (in Friedel-Crafts reactions), over-alkylation products, and decomposition products.[3] Controlling the temperature allows for kinetic control, favoring the formation of the desired product over more thermodynamically stable but undesired isomers.
-
Reagent Stability: Both 2-Methylbenzyl chloride and many of the reagents it's used with (e.g., Grignard reagents, Lewis acids) can decompose at higher temperatures, reducing their effective concentration and leading to lower yields and more complex purification.
-
Safety: Beyond thermal runaway, elevated temperatures can increase the vapor pressure of volatile and hazardous reagents. 2-Methylbenzyl chloride itself is a lachrymator and is corrosive.[4] Proper temperature management is a cornerstone of laboratory safety.
Q2: How does temperature affect the major classes of reactions involving 2-Methylbenzyl chloride?
A2: The optimal temperature is highly dependent on the specific reaction type.
-
Friedel-Crafts Alkylation: These reactions are notoriously temperature-sensitive.[5] They are often initiated at low temperatures (e.g., 0 °C) to moderate the initial exotherm upon addition of the Lewis acid catalyst (like AlCl₃).[3] This minimizes the formation of poly-alkylated byproducts and prevents potential carbocation rearrangements that can lead to a mixture of isomers. The temperature may then be allowed to rise to ambient or gently heated to drive the reaction to completion.[3]
-
Grignard Reactions: The formation of the Grignard reagent from 2-Methylbenzyl chloride and magnesium, as well as its subsequent reaction with electrophiles, requires careful temperature management. While initiation may require gentle heating, the reaction is exothermic. Temperatures are often maintained in a range of 40-50°C to ensure a steady reaction rate without promoting side reactions like Wurtz coupling.[6][7] Some protocols may call for lower temperatures (e.g., 0 °C) during the addition of the electrophile to control the reaction rate.[8]
-
Nucleophilic Substitution (Sₙ2): As with most Sₙ2 reactions, the rate increases with temperature.[9] However, higher temperatures can also favor the competing E2 elimination pathway, especially with sterically hindered or strong bases. Therefore, a balance must be struck to achieve a reasonable reaction rate without significant formation of elimination byproducts. The benzylic position of 2-Methylbenzyl chloride enhances the rate of Sₙ2 reactions.[10]
Q3: My synthesis of 2-Methylbenzyl chloride from o-xylene is giving poor selectivity. Is temperature the cause?
A3: Yes, temperature is a key parameter in the free-radical chlorination of o-xylene to produce 2-Methylbenzyl chloride.[1] The goal is selective chlorination of the methyl group (side-chain) rather than the aromatic ring.
-
High Temperatures Favor Side-Chain Chlorination: This reaction is typically performed at elevated temperatures, often ranging from 90°C up to the boiling point of the reaction mixture.[11] Higher temperatures and the presence of a radical initiator (like UV light or AIBN) promote the desired free-radical mechanism on the benzylic methyl group.
-
Low Temperatures or Catalysts Can Cause Ring Chlorination: In the absence of a radical initiator and at lower temperatures, or in the presence of Lewis acid catalysts (often from metal impurities), electrophilic aromatic substitution (ring chlorination) can become a significant competing reaction, leading to undesired chlorinated xylene isomers.[11]
Section 2: Troubleshooting Guide - Diagnosing and Solving Temperature-Related Issues
Q: My reaction is experiencing a thermal runaway. What are the immediate actions and preventative strategies?
A: A thermal runaway is a critical safety event requiring immediate action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Increase the efficiency of the cooling bath. For an ice bath, add more ice and salt (e.g., NaCl) to lower the temperature. For a cryostat, lower the setpoint.
-
Alert Personnel: Inform colleagues and your lab supervisor immediately.
-
Prepare to Quench (If Safe): If the reaction cannot be controlled by cooling, and you have a pre-planned and safe quenching procedure, prepare to execute it by adding an appropriate anti-solvent or quenching agent. This should only be done if the quench itself will not cause a more hazardous situation.
Preventative Strategies:
-
Rate of Addition: Add the limiting reagent slowly and dropwise, monitoring the internal temperature continuously. The rate of addition should be your primary means of controlling the reaction temperature.
-
Adequate Cooling: Ensure your cooling bath has sufficient volume and thermal mass to absorb the heat generated. A small ice bath for a large, exothermic reaction is insufficient.
-
Internal Thermometer: Always use a thermocouple or thermometer placed directly in the reaction mixture, not in the cooling bath. The bath temperature is not the reaction temperature.
-
Pre-Cooling: Cool the reaction vessel and its contents to the target temperature before beginning the addition of the reactive reagent.
Caption: Immediate response workflow for a thermal runaway event.
Q: My reaction yield is consistently low, and TLC/GC analysis shows multiple unexpected spots/peaks. How do I investigate temperature as the root cause?
A: This is a classic symptom of poor temperature control leading to side reactions.
Diagnostic Steps:
-
Review Temperature Logs: Compare the temperature profiles of successful vs. unsuccessful batches. Inconsistent profiles are a major red flag.
-
Hypothesize Side Reactions: Based on your reaction type (e.g., Friedel-Crafts), are the side products likely due to overheating (rearrangements, poly-alkylation) or being too cold (incomplete reaction)?
-
Run a Controlled Experiment: Set up the reaction with a highly accurate and responsive temperature control system (e.g., a cryostat or automated temperature controller). Maintain the target temperature with less than ±1 °C deviation. Compare the results to your previous attempts.
Corrective Actions:
-
Lower the Temperature: The most common cause of multiple side products is a reaction temperature that is too high. Try running the reaction 5-10 °C lower than your original protocol.
-
Slower Addition: As mentioned, slowing the addition of the limiting reagent gives the cooling system more time to dissipate the generated heat, preventing localized hot spots where side reactions can occur.
-
Improve Stirring: Ensure vigorous and efficient stirring. Poor mixing can lead to localized concentration and temperature gradients, promoting side reactions.
Q: My Grignard reaction with 2-Methylbenzyl chloride is difficult to initiate, but once it starts, it becomes too vigorous. How can I smooth this out?
A: This is a common issue with Grignard reactions. Initiation can be sluggish, and the subsequent exotherm can be difficult to manage.
Solutions:
-
Initiation: A few crystals of iodine or a small amount of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction. Do not raise the bulk temperature significantly to force initiation.
-
Controlled Addition: Once initiated (you may see bubbling or a slight temperature increase), begin the slow, dropwise addition of your 2-Methylbenzyl chloride solution.
-
Maintain a Target Temperature: Use a water or oil bath to maintain a steady temperature, for example, 40-45 °C.[6][7][12] This provides enough energy for a sustained reaction without allowing the exotherm to take over. The bath acts as a heat sink to absorb excess energy, preventing the reaction from becoming too vigorous.
Section 3: Validated Protocol - Temperature Control in Friedel-Crafts Alkylation
This protocol for the alkylation of benzene with 2-Methylbenzyl chloride is designed as a self-validating system with explicit temperature control checkpoints.
Objective: To synthesize 2-methyl-diphenylmethane while minimizing side products through rigorous temperature control.
Materials:
-
Anhydrous Benzene (Solvent and Reagent)
-
2-Methylbenzyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃, Catalyst)
-
Three-neck round-bottom flask
-
Overhead stirrer
-
Digital thermometer/thermocouple with probe
-
Addition funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Ice-salt bath
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with the overhead stirrer, addition funnel, and a gas adapter connected to the inert gas line. Place the thermocouple probe through the gas adapter, ensuring the tip is submerged in the reaction medium but does not interfere with the stirrer.
-
Initial Charging: Charge the flask with anhydrous benzene. Begin vigorous stirring and purge the system with inert gas.
-
Pre-Cooling (Checkpoint 1): Place the entire apparatus in an ice-salt bath and cool the benzene to an internal temperature of 0-2 °C. Do not proceed until the internal temperature is stable in this range.
-
Catalyst Addition: While maintaining the internal temperature at 0-2 °C, add the anhydrous AlCl₃ catalyst in small portions. The addition may be slightly exothermic; ensure the temperature does not exceed 5 °C.
-
Substrate Addition (Checkpoint 2): Prepare a solution of 2-Methylbenzyl chloride in a small amount of anhydrous benzene in the addition funnel. Add this solution dropwise to the stirred reaction mixture over 1-2 hours. The primary control point is here: Adjust the addition rate to ensure the internal reaction temperature never exceeds 5 °C. If the temperature rises, pause the addition until it returns to the 0-2 °C range.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Warming and Completion: If monitoring indicates the reaction is stalling, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-4 hours or until completion is confirmed.
-
Quenching (Exothermic!): Cool the reaction mixture back down to 0-5 °C in an ice bath. Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complexes.
Caption: Experimental workflow for temperature-controlled Friedel-Crafts alkylation.
Section 4: Quantitative Data Summary
This table provides general temperature ranges for common reactions. Note that these are starting points and may require optimization for your specific substrates and scale.
| Reaction Type | Reagent | Typical Temperature Range | Key Considerations |
| Friedel-Crafts Alkylation | 2-Methylbenzyl chloride + Aromatic Ring + Lewis Acid (e.g., AlCl₃) | 0 °C to Room Temp | Highly exothermic; initiate at low temp to control rate and selectivity.[3] |
| Grignard Reaction | 2-Methylbenzyl chloride + Mg | 40 - 50 °C | Balance initiation with controlling the exotherm.[6][7] |
| Grignard Coupling | 2-Methylbenzylmagnesium chloride + Electrophile | 0 °C to Room Temp | Addition of electrophile is often done at low temp to moderate the reaction.[8] |
| Nucleophilic Substitution | 2-Methylbenzyl chloride + Nucleophile (e.g., R-OH, R-NH₂) | Room Temp to 80 °C | Higher temps increase rate but may promote elimination (E2) side reactions.[9] |
| Synthesis (Chlorination) | o-Xylene + Chlorinating Agent | 90 °C to Boiling Point | High temp favors desired side-chain chlorination over ring chlorination.[11] |
References
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Alkylation Temperature Control.
- Limin Chem Co Ltd. (2018). Preparation method of 2-chlorobenzyl chloride Grignard reagent. CN108003179A.
- Dutta, S., Dan, F., & Horsch, S. (2021). Kinetics and Hazards of 4-Vinylbenzyl Chloride Storage and Thermal Decomposition of Di-4-methylbenzoyl Peroxide by DSC and TAM.
- Bayer AG. (1982). Process for the monohalogenation of alkylbenzenes in the α-position and apparatus for carrying out the process. US4331821A.
-
Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). GRIGNARDIMINE. Retrieved from [Link]
- Limin Chem Co Ltd. (2018). A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent. CN108003179A.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathways and Importance of 2-Methylbenzyl Chloride in Chemical Manufacturing. Retrieved from [Link]
- Bayer AG. (1991). Process for preparing 3-methyl-benzylchloride. EP0429921A1.
- Ashby, E. C., & Smith, R. S. (1982). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. The Journal of Organic Chemistry, 47(7), 1245–1253.
- Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(3), 193–200.
-
ChemTube3D. (n.d.). SN2 Reaction: 2o Benzyl Chloride with HS-. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]
- Lee, I., Kim, C. K., & Lee, B. S. (2000). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. Journal of the Korean Chemical Society, 44(5), 412-416.
- Kornblum, N. (1972). Mechanisms of nucleophilic substitution. UCL Discovery.
- Dunn, P. J., et al. (2010). Solvent screening of benzyl chloride Grignard reaction.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Wrenn, S. N., Kilmer, G. W., & Whitmore, F. C. (1942). Grignard Reactions. XVIII.1 Reactions of Benzylmagnesium Chloride. Journal of the American Chemical Society, 64(12), 2969–2970.
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-AMYLBENZENE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent - Google Patents [patents.google.com]
- 8. datapdf.com [datapdf.com]
- 9. researchgate.net [researchgate.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - GRIGNARDIMINE - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Selectivity Control with 2-Methylbenzyl Chloride
[1][2][3][4]
Topic: Prevention of Over-Alkylation (Polyalkylation) Reagent: 2-Methylbenzyl chloride (CAS: 552-45-4) Applicable To: N-Alkylation (Amines), C-Alkylation (Active Methylenes)[1][2][3]
Core Technical Directive
The Central Problem: Direct alkylation using 2-Methylbenzyl chloride is governed by the "Nucleophilicity Paradox." [4][3]
-
In N-Alkylation: The product (a secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the newly added benzyl group.[1][2][3] This leads to a "runaway" reaction, resulting in tertiary amines or quaternary ammonium salts.[5]
-
In C-Alkylation: The acidity of the mono-alkylated product is often similar to the starting material, allowing the base to deprotonate the product and facilitate a second alkylation event.[1][2][3]
The Steric Misconception: While the ortho-methyl group in 2-Methylbenzyl chloride provides steric bulk, do not rely on this solely to prevent over-alkylation. The steric hindrance is insufficient to kinetically inhibit the second attack, particularly with unhindered nucleophiles.[1][2][3]
Troubleshooting & Protocols: N-Alkylation (Amines)
FAQ: Why am I getting tertiary amines instead of secondary amines?
Diagnosis: You are likely performing a direct
Solution A: The "Gold Standard" Alternative (Reductive Amination)
If your synthetic route allows, abandon the alkyl chloride for this step.[2][3] Switch to 2-Methylbenzaldehyde .[1][2][4] This pathway forms an imine intermediate which cannot be alkylated again before reduction, guaranteeing mono-selectivity.[1][2][3]
Protocol: Reductive Amination
-
Reagents: Primary Amine (1.0 equiv), 2-Methylbenzaldehyde (1.05 equiv), NaBH(OAc)₃ (1.4 equiv).[1][2][3]
-
Procedure:
Solution B: The "High-Dilution" Strategy (If Chloride is Mandatory)
If you must use 2-Methylbenzyl chloride (e.g., cost, availability, or specific reactivity requirements), you must alter the statistics of the reaction environment.[1][2][3]
Protocol: Statistical Mono-Alkylation
-
Concept: Flood the reaction with nucleophile so the electrophile (chloride) statistically encounters the starting material rather than the product.
-
Stoichiometry: Use 5.0 to 10.0 equivalents of the primary amine.[4][3]
-
Addition: Add the 2-Methylbenzyl chloride dropwise as a dilute solution over 1-2 hours.
-
Workup: You must be able to easily separate the excess starting amine (e.g., via distillation or column chromatography) for this to be viable.[2][3]
Decision Matrix: N-Alkylation
Figure 1: Decision tree for selecting the correct synthetic pathway to avoid over-alkylation of amines.
Troubleshooting & Protocols: C-Alkylation (Active Methylenes)
FAQ: Controlling Mono- vs. Bis-Alkylation of Malonates
Issue: When reacting diethyl malonate with 2-Methylbenzyl chloride, you observe significant amounts of the bis-alkylated product. Mechanism: The mono-alkylated product is still acidic.[2][3] If a strong base (like NaH) is used in excess, or if the reaction is too hot, the mono-product deprotonates and reacts again.[1][2][3]
Protocol: Phase Transfer Catalysis (PTC) for Mono-Selectivity
Using a solid-liquid PTC system allows for controlled deprotonation at the interface, often favoring mono-alkylation.[1][2][4][3]
Reagents:
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, finely ground)[1][2]
-
Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)[1][2][7][8]
Step-by-Step:
-
Dissolve the malonate and 2-Methylbenzyl chloride in the solvent.
-
Heat to mild reflux (or 60°C).
-
Monitor: The mild base (carbonate) combined with the steric bulk of the ortho-methyl group on the electrophile helps suppress the second alkylation compared to using NaH/THF.[2][3]
Data Comparison: Base Selection Effects
| Base System | Solvent | Mechanism | Selectivity Risk |
| NaH (Strong) | THF/DMF | Irreversible Deprotonation | High: Rapidly consumes mono-product if stoichiometry isn't perfect.[1][2][4][3] |
| NaOEt (Strong) | Ethanol | Equilibrium | Medium: Transesterification side-reactions possible.[1][2][3] |
| K₂CO₃ (Mild) | Acetone/MeCN | Surface/PTC | Low: Best for mono-alkylation control.[1][2][4][3] |
Reagent Handling & Safety Profile
Identity: 2-Methylbenzyl chloride (also
Critical Safety Warnings:
-
Lachrymator: This compound is a potent tear gas.[4][3] It must only be handled in a functioning fume hood.
-
Iron Sensitivity: Benzyl chlorides can decompose violently in the presence of iron or iron salts (Friedel-Crafts type polymerization).[2][4][3] Do not use metal spatulas or steel needles if rust is suspected.[3] Use glass or stainless steel 316 only.[3]
-
Hydrolysis: Reacts slowly with water to form HCl gas and the alcohol.[4][3] Keep anhydrous.[4][6]
Mechanistic Visualization
The following diagram illustrates the "Runaway Train" effect in amine alkylation and why the Reductive Amination pathway bypasses it.
Figure 2: Kinetic competition in direct alkylation vs. the protected pathway of reductive amination.[1][2][3]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry. Oxford University Press.[4][3] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1][2][3]
-
Abdel-Magid, A. F., et al. (1996).[1][2][4][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3] [1][2][3]
-
Salvatore, R. N., et al. (2001).[2][4][3] Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.[1][2][3] (Review of N-alkylation methods). [1][2][3]
-
PubChem. (n.d.).[4][3] 2-Methylbenzyl chloride (Compound Summary). National Library of Medicine.[4][3] [1][2][3]
-
Federsel, H. J. (1994).[2][4][3] Drug development: The role of process chemistry. Acc.[4][3][6][10] Chem. Res. (Discusses selectivity in scale-up). [1][2][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoallylation and benzylation of dicarbonyl compounds with alcohols catalysed by a cationic cobalt( iii ) compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09778K [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Methylbenzyl chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions | MDPI [mdpi.com]
- 9. 2-Methylbenzyl chloride | 552-45-4 [chemicalbook.com]
- 10. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
challenges in the chlorination of 2-methylbenzyl alcohol to 2-Methylbenzyl chloride
Executive Summary & Reaction Overview
This guide addresses the specific challenges in converting 2-methylbenzyl alcohol to 2-methylbenzyl chloride . While this is a standard functional group interconversion, the ortho-methyl substituent introduces specific steric and electronic factors that differentiate it from unsubstituted benzyl alcohol.
The Core Challenge: The primary difficulty is balancing reactivity (fast conversion) against selectivity (avoiding dimerization to bis(2-methylbenzyl) ether) and stability (preventing rapid hydrolysis or Friedel-Crafts self-polymerization).
Reaction Scheme
Standard Operating Procedure (SOP) & Reagent Selection
Why Thionyl Chloride ( )?
We recommend
-
Purification: The byproducts (
, ) are gaseous, simplifying workup. -
Efficiency: It drives the reaction via an irreversible entropic gain.
-
Catalysis: The addition of Dimethylformamide (DMF) forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than
alone, crucial for overcoming the steric bulk of the ortho-methyl group.
Optimized Protocol
| Parameter | Specification | Rationale |
| Stoichiometry | 1.1 - 1.2 eq. | Excess ensures complete consumption of alcohol, preventing ether formation. |
| Solvent | DCM (Dichloromethane) or Toluene | DCM allows low-temp control; Toluene allows higher reflux temps if kinetics are slow. |
| Catalyst | DMF (0.5 - 1.0 mol%) | Essential for activating |
| Temperature | Gradual ramp prevents exotherm runaway and decomposition. | |
| Addition Rate | Dropwise (1-2 hours) | Controls gas evolution and limits local concentration of unreacted alcohol. |
Troubleshooting Guide (FAQ Format)
Issue 1: High Levels of Bis(2-methylbenzyl) Ether Impurity
User Question: "My GC-MS shows a large peak at M+ roughly double the molecular weight. Is this a dimer?"
Technical Diagnosis: Yes, this is bis(2-methylbenzyl) ether . It forms when unreacted alcohol attacks the activated chlorosulfite intermediate or the formed chloride product. This is a competing nucleophilic substitution.
Root Cause:
-
Local Excess of Alcohol: Adding
too fast creates zones where alcohol concentration is high relative to the chlorinating agent. -
Water Contamination: Moisture hydrolyzes
, reducing its effective equivalents and generating HCl, which catalyzes etherification.
Corrective Action:
-
Inverse Addition: If the problem persists, add the alcohol solution to the thionyl chloride solution. This ensures the alcohol is always the limiting reagent.
-
Increase Stoichiometry: Bump
to 1.5 equivalents. -
Dry Solvents: Ensure the solvent is anhydrous (
).
Issue 2: Product Polymerization / Tarring
User Question: "Upon distillation, the pot residue turned into a black, viscous tar. My yield dropped significantly."
Technical Diagnosis: Benzyl chlorides are highly reactive alkylating agents. You are likely seeing Friedel-Crafts self-alkylation , where the benzyl chloride alkylates the ring of another molecule.
Root Cause:
-
Lewis Acid Contamination: Trace iron (Fe) from steel reactors or rust acts as a catalyst for Friedel-Crafts polymerization.
-
Thermal Stress: Distilling at atmospheric pressure requires temperatures (
) that trigger decomposition.
Corrective Action:
-
Glass-Lined Equipment: Strictly avoid metal contact.
-
Vacuum Distillation: Crucial. Distill only under high vacuum (
) to keep the pot temperature below . -
Stabilizers: Add a trace of
or propylene oxide to the crude mixture before distillation to scavenge trace acid.
Issue 3: Hydrolysis During Workup
User Question: "My NMR shows a clean conversion in the pot, but after aqueous wash, I see 10% alcohol reverting."
Technical Diagnosis:
The ortho-methyl group provides electron donation, stabilizing the benzylic carbocation. This makes 2-methylbenzyl chloride more susceptible to hydrolysis (
Corrective Action:
-
Cold Quench: Quench the reaction mixture into ice water , not room temp water.
-
Rapid Separation: Do not let the organic phase sit in contact with the aqueous phase. Separate immediately.
-
Bicarb Wash: Use cold 5%
to neutralize acid quickly, but watch for evolution.
Mechanistic Visualization
The following diagram illustrates the competing pathways: the desired chlorination versus the ether formation and polymerization side reactions.
Figure 1: Reaction network showing the main chlorination pathway (green) and competing side reactions (red/dashed) including etherification and polymerization.[1][2][3][4]
Process Workflow Diagram
This workflow ensures safety and purity, highlighting critical control points (CCPs).
Figure 2: Step-by-step experimental workflow emphasizing temperature control and vacuum distillation.
Safety Data & Handling
| Hazard Class | Description | Handling Protocol |
| Lachrymator | Powerful tear-inducing agent.[5][6][7] | MANDATORY: Work in a fume hood. Wear goggles and face shield. |
| Corrosive | Releases HCl gas upon contact with moisture. | Double-glove (Nitrile). Keep anhydrous.[8] |
| Pressure | Ensure reactor is vented to a scrubber (NaOH trap). Do not seal the vessel. |
References
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008).[2][8] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. Link
-
Priefer, R., & Rodriguez, D. A. (2014). Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Tetrahedron Letters, 55(19), 3045–3048.[9] Link
-
New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: Benzyl Chloride. (Applicable safety data for benzyl chloride derivatives). Link
-
Ningbo Inno Pharmchem Co., Ltd. (2026).[10] The Synthesis Pathways and Importance of 2-Methylbenzyl Chloride. Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Methylbenzyl chloride. Link
Sources
- 1. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. askfilo.com [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-Methylbenzyl chloride(552-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methylbenzyl Chloride vs. 3-Methylbenzyl Chloride in Nucleophilic Substitution
For researchers and professionals in drug development and organic synthesis, the choice of a starting material or intermediate is governed by its reactivity and suitability for a desired transformation. Subtleties in molecular structure, such as the placement of a substituent on an aromatic ring, can profoundly influence reaction outcomes. This guide provides an in-depth comparison of the reactivity of two structurally similar isomers, 2-methylbenzyl chloride and 3-methylbenzyl chloride, focusing on their behavior in nucleophilic substitution reactions. We will explore the underlying electronic and steric principles, present supporting experimental data, and provide a validated protocol for empirical assessment.
The Central Question: Ortho vs. Meta Substitution
2-Methylbenzyl chloride and 3-methylbenzyl chloride are both primary benzylic halides. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition states of Sₙ2 reactions and the carbocation intermediates of Sₙ1 reactions.[1][2]
The critical difference between these two isomers lies in the position of the methyl group. This seemingly minor variation dictates the dominant reaction pathway (Sₙ1 or Sₙ2) and the overall reaction rate by exerting distinct electronic and steric effects. Understanding these effects is paramount for predicting reactivity and controlling synthetic outcomes.
Mechanistic Pathways: A Tale of Two Reactions
Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms: the unimolecular Sₙ1 pathway or the bimolecular Sₙ2 pathway.[3] The preferred route is determined by factors such as the stability of the potential carbocation, steric hindrance at the reaction center, the strength of the nucleophile, and the polarity of the solvent.[4][5]
-
The Sₙ1 Pathway: A two-step process involving the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[2] Factors that stabilize this carbocation will accelerate the reaction.
-
The Sₙ2 Pathway: A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[1] This pathway is highly sensitive to steric hindrance around the reaction center.
Comparative Reactivity Analysis
Reactivity via the Sₙ1 Pathway: The Dominance of Electronic Effects
In Sₙ1 reactions, the rate is dictated by the stability of the carbocation intermediate. The methyl group is an electron-donating group (EDG) through both the inductive effect (+I) and hyperconjugation. The position of this group determines its ability to stabilize the positive charge on the benzylic carbon.
-
2-Methylbenzyl Chloride: The ortho-methyl group is perfectly positioned to stabilize the adjacent benzylic carbocation. Its electron-donating inductive effect and, more importantly, the hyperconjugation effect can directly delocalize the positive charge into the benzene ring, creating an additional, highly stable resonance contributor. This significantly lowers the activation energy for carbocation formation.
-
3-Methylbenzyl Chloride: A methyl group in the meta position can only exert a weak electron-donating inductive effect. It cannot participate in resonance or hyperconjugation to directly stabilize the positive charge on the benzylic carbon.
Caption: Sₙ1 carbocation stabilization comparison.
Reactivity via the Sₙ2 Pathway: The Impact of Steric Hindrance
The Sₙ2 reaction requires the nucleophile to approach the carbon atom from the side opposite to the leaving group (backside attack). Any substituent that physically obstructs this approach will slow the reaction down.
-
2-Methylbenzyl Chloride: The ortho-methyl group is bulky and located very close to the reaction center (the benzylic carbon). It creates significant steric hindrance, impeding the nucleophile's path for backside attack. This raises the energy of the transition state and decreases the reaction rate.
-
3-Methylbenzyl Chloride: The meta-methyl group is positioned further away from the reaction center. It does not present a significant steric barrier to the incoming nucleophile.
Caption: Sₙ2 transition state steric hindrance comparison.
Supporting Experimental Data: Solvolysis Rates
Solvolysis reactions in polar protic solvents (e.g., aqueous ethanol or acetonitrile) are classic examples of Sₙ1 reactions, as the solvent acts as a weak nucleophile. Kinetic studies of these reactions provide direct, quantitative evidence for the electronic effects on carbocation stability. While direct comparative data for the 2- and 3-methyl isomers can be sparse, the trend is well-established across a wide range of substituted benzyl chlorides. Electron-releasing groups at the ortho and para positions consistently accelerate solvolysis rates, while those at the meta position have a much smaller effect.
For instance, studies on the solvolysis of various substituted benzyl chlorides in 20% acetonitrile in water show a clear trend where electron-donating groups enhance reactivity.[6] A p-methyl group (electronically similar to an o-methyl group in its ability to stabilize a carbocation) leads to a significant rate increase compared to unsubstituted benzyl chloride, whereas meta-substituents show much less rate enhancement.
| Compound | Substituent Position | Electronic Effect | Predicted Relative Sₙ1 Rate |
| 2-Methylbenzyl chloride | Ortho | +I, Hyperconjugation | High |
| 3-Methylbenzyl chloride | Meta | +I (weak) | Low |
| 4-Methylbenzyl chloride | Para | +I, Hyperconjugation | High |
| Benzyl chloride | Unsubstituted | - | Baseline |
Experimental Protocol: Kinetic Analysis of Solvolysis
To empirically validate the predicted reactivity, a comparative kinetic study can be performed. This protocol describes a method for determining the pseudo-first-order rate constants (k_obs) for the solvolysis of 2- and 3-methylbenzyl chloride.
Objective: To quantify and compare the rate of solvolysis of 2-methylbenzyl chloride and 3-methylbenzyl chloride in an aqueous solvent system.
Materials:
-
3-Methylbenzyl chloride (≥99%)[9]
-
Solvent: 20% (v/v) Acetonitrile in Milli-Q purified water[6]
-
UV-Vis Spectrophotometer or HPLC with a UV detector
-
Constant temperature water bath or incubator (25.0 ± 0.1 °C)
-
Volumetric flasks, pipettes, and quartz cuvettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a ~100 mM stock solution of each benzyl chloride isomer in pure HPLC-grade acetonitrile. (Causality: Using a concentrated stock in a non-reactive solvent prevents premature reaction before the kinetic run begins).
-
-
Reaction Setup:
-
Equilibrate the 20% acetonitrile/water solvent mixture and the spectrophotometer/HPLC cell holder to 25.0 °C.
-
-
Initiation of Kinetic Run:
-
To initiate the reaction, perform a 100-fold dilution of the stock solution into the equilibrated solvent directly in the cuvette or an appropriate vial. For example, add 10 µL of the stock solution to 990 µL of the 20% acetonitrile/water solvent to achieve a final substrate concentration of ~1 mM.[6]
-
Immediately begin data acquisition. (Causality: The reaction begins instantly upon contact with the aqueous solvent, so immediate monitoring is crucial).
-
-
Data Acquisition:
-
Monitor the reaction by following the change in UV absorbance at a wavelength where the reactant absorbs and the product (the corresponding benzyl alcohol) absorbs differently. A suitable wavelength is often around 265 nm.[6]
-
Record the absorbance at regular time intervals for at least 3 reaction half-lives.
-
-
Data Analysis:
-
The solvolysis follows pseudo-first-order kinetics. The rate constant (k_obs) is determined from the slope of a plot of ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of this linear plot will be -k_obs.
-
-
Comparison:
-
Perform the experiment in triplicate for each isomer.
-
Compare the average k_obs values. The ratio of k_obs(2-methyl) / k_obs(3-methyl) will provide the quantitative measure of their relative reactivity under these Sₙ1-favoring conditions.
-
Caption: Workflow for kinetic analysis of solvolysis.
Conclusion and Synthetic Implications
The reactivity of 2-methylbenzyl chloride and 3-methylbenzyl chloride is a clear illustration of how substituent position governs reaction mechanisms.
-
2-Methylbenzyl chloride is predisposed to react via an Sₙ1 mechanism due to the powerful electronic stabilization of the resulting carbocation by the ortho-methyl group. It will react faster in polar protic solvents with weak nucleophiles.
-
3-Methylbenzyl chloride , lacking this electronic stabilization and significant steric bulk, is the superior substrate for Sₙ2 reactions . It will react more efficiently with strong nucleophiles in polar aprotic solvents where steric access is the primary determinant of rate.
For the synthetic chemist, this dichotomy is a powerful tool. If a reaction requires the formation of a carbocation intermediate (e.g., Friedel-Crafts alkylation) or is performed under solvolytic conditions, the 2-methyl isomer is the more reactive choice. Conversely, for a classic Sₙ2 displacement with a strong, bulky nucleophile where a clean inversion of stereochemistry is desired (if the benzylic carbon were chiral), the 3-methyl isomer would provide a faster and cleaner reaction. This guide underscores the necessity of a deep mechanistic understanding for the rational design of synthetic routes.
References
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
-
Hemminki, K., Falck, K., & Linnainmaa, K. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology, 3(4), 203-7. [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathways and Importance of 2-Methylbenzyl Chloride in Chemical Manufacturing. [Link]
-
Autech Industry Co.,Limited. (2026). The Chemical Properties and Handling of 3-Methylbenzyl Chloride. [Link]
-
Quora. (2017). Among benzyl chloride and methyl chloride, which is more reactive towards an SN1 mechanism?[Link]
-
Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]
- Google Patents. (1991). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
-
ResearchGate. (n.d.). Reagents and conditions: (a) 3-methylbenzyl chloride, K2CO3, anhydrous...[Link]
-
Doubtnut. (n.d.). (a) Give the order of rectivity towards S_(N^(1)) solvolysis of the following...[Link]
-
ChemBK. (2024). 2-Methylbenzyl chloride. [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
-
Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
Asian Journal of Chemistry. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. [Link]
-
ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. [Link]
-
SpringerLink. (n.d.). Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. [Link]
-
Master Organic Chemistry. (2019). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Lumen Learning. (n.d.). Overview of alkylbenzene chemistry. [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. 16.1. Overview of alkylbenzene chemistry | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. nbinno.com [nbinno.com]
comparative analysis of 2-Methylbenzyl chloride and 4-Methylbenzyl chloride
Executive Summary: The Steric vs. Electronic Trade-off
In the landscape of benzylation reagents, the choice between 2-Methylbenzyl chloride (2-MBC) and 4-Methylbenzyl chloride (4-MBC) is rarely interchangeable. While they share an identical molecular weight and similar electronic properties (methyl group electron donation), their performance diverges sharply due to spatial architecture.
-
2-MBC (Ortho) is defined by steric hindrance . It is the reagent of choice when constructing sterically congested scaffolds (like pyrethroids) where regioselectivity is enforced by bulk.
-
4-MBC (Para) is defined by electronic accessibility . It offers superior reaction kinetics in SN2 pathways and is a critical building block in high-throughput pharmaceutical synthesis, including tyrosine kinase inhibitors.
This guide provides a technical dissection of these two isomers, moving beyond basic properties to mechanistic causality and validated experimental protocols.
Physicochemical Profile
The immediate practical difference lies in the phase state. 4-MBC has a high degree of symmetry, leading to better crystal packing and a melting point near room temperature, whereas 2-MBC remains liquid.
| Feature | 2-Methylbenzyl Chloride (2-MBC) | 4-Methylbenzyl Chloride (4-MBC) |
| CAS Number | 552-45-4 | 104-82-5 |
| IUPAC Name | 1-(Chloromethyl)-2-methylbenzene | 1-(Chloromethyl)-4-methylbenzene |
| Structure | Ortho-substituted | Para-substituted |
| Physical State (20°C) | Liquid | Low-melting Solid / Liquid (MP ~29°C) |
| Boiling Point | 197–199 °C | 200–202 °C |
| Density | 1.063 g/mL | 1.062 g/mL |
| Flash Point | 73 °C | 75 °C |
| Electronic Effect | Inductive (+I) & Steric Repulsion | Inductive (+I) & Hyperconjugation (+R) |
Mechanistic Reactivity Analysis
To select the correct isomer, one must understand the competition between Steric Hindrance and Electronic Stabilization .
Electronic Effects (Hammett Correlation)
Both isomers possess a methyl group, which is an Electron Donating Group (EDG).
-
4-MBC: The para-methyl group stabilizes the benzylic carbocation intermediate in SN1 reactions via hyperconjugation . The Hammett
value for methyl is -0.17 , indicating significant electron donation compared to hydrogen. -
2-MBC: The ortho-methyl group exerts a similar electronic effect but introduces the "Ortho Effect." In SN1 solvolysis, 2-MBC can actually react faster than expected because ionization relieves the steric strain (B-strain) between the methyl and chloromethyl groups.
Steric Effects (SN2 Suppression)
In SN2 reactions (common in drug synthesis), 2-MBC is significantly slower . The ortho-methyl group physically blocks the backside attack of the nucleophile. 4-MBC, being sterically unencumbered, reacts rapidly.
Diagram 1: Comparative Reaction Coordinate
The following diagram illustrates the energy landscape. Note the higher activation energy (
Caption: Reaction coordinate comparison. 2-MBC (Red path) faces a higher energetic barrier in bimolecular substitution due to steric hindrance at the ortho position.
Synthetic Applications & Case Studies
2-MBC: The Agrochemical Workhorse (Bifenthrin)
2-MBC is the requisite starting material for Bifenthrin , a type I pyrethroid insecticide.
-
Mechanism: 2-MBC is converted to 2-methylbenzyl alcohol and subsequently coupled with trifluoro-chlorocrysanthemic acid.
-
Why 2-MBC? The biological activity of Bifenthrin depends strictly on the spatial arrangement of the ortho-methyl group, which locks the molecule into a conformation that binds effectively to insect sodium channels [1].
4-MBC: Pharmaceutical Precision (Imatinib)
4-MBC is a precursor in the synthesis of Imatinib (Gleevec) , a tyrosine kinase inhibitor used for leukemia.
-
Pathway: 4-MBC is often oxidized or hydrolyzed to p-methylbenzaldehyde or p-methylbenzoic acid derivatives, which are then chloromethylated or coupled to form the N-(4-methyl-3-aminophenyl) benzamide core.
-
Why 4-MBC? The para-methyl group is essential for the hydrophobic interaction within the ATP-binding pocket of the BCR-ABL protein. The lack of steric hindrance in 4-MBC allows for high-yield coupling reactions during the early stages of API synthesis [2].
Experimental Protocol: Comparative Amination
This protocol demonstrates the kinetic difference between the isomers using a secondary amine (Morpholine). This is a self-validating system: if 2-MBC reacts at the same rate as 4-MBC, your temperature is likely too high (masking kinetic differences) or your solvent is promoting an SN1 pathway.
Objective: Synthesize N-(2-methylbenzyl)morpholine vs. N-(4-methylbenzyl)morpholine.
Reagents
-
Substrate A: 2-Methylbenzyl chloride (1.0 eq)
-
Substrate B: 4-Methylbenzyl chloride (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: K₂CO₃ (anhydrous, 2.0 eq)
-
Solvent: Acetonitrile (ACN) – Polar aprotic to favor SN2.
Workflow Diagram
Caption: Comparative amination workflow. The critical checkpoint at 30 minutes validates the kinetic superiority of the para-isomer (4-MBC).
Step-by-Step Procedure
-
Preparation: Dissolve 10 mmol of the respective benzyl chloride in 20 mL of dry Acetonitrile.
-
Activation: Add 20 mmol of powdered, anhydrous K₂CO₃.
-
Initiation: Add 12 mmol of Morpholine dropwise at 0°C to prevent exotherm-driven side reactions.
-
Kinetics: Allow to warm to 25°C.
-
Validation Step: Pull aliquots at 15, 30, and 60 minutes. Analyze via HPLC or TLC (Hexane/EtOAc 8:2).
-
Expectation: 4-MBC will show rapid disappearance of starting material (
). 2-MBC will show a persistent starting material spot due to steric hindrance.
-
-
Quench: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Acid/Base extraction. Dissolve residue in EtOAc, wash with 1M HCl (product goes to aqueous layer), separate organics, basify aqueous layer with NaOH, extract back into EtOAc. This ensures removal of non-basic impurities.
Stability & Handling
-
4-MBC Melting: 4-Methylbenzyl chloride has a melting point of ~29°C. In cool labs, it may solidify. Do not chip the solid ; gently melt it in a warm water bath (35°C) to ensure homogeneity before dispensing. Heterogeneous sampling can lead to stoichiometry errors.
-
Lachrymator: Both compounds are potent lachrymators. All transfers must occur in a fume hood.
-
Storage: Store at 2–8°C. Both degrade slowly to form HCl and the corresponding alcohol upon exposure to moisture.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5868, Bifenthrin. Retrieved from [Link]
-
Kinigopoulou, M., et al. (2016).[1] An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6, 61458-61467.[1] Retrieved from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Efficiency and Reactivity of 2-Methylbenzyl Chloride and Benzyl Chloride
In the landscape of organic synthesis, benzyl halides are cornerstone reagents, serving as versatile building blocks for a multitude of complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Among these, benzyl chloride and its substituted analogue, 2-methylbenzyl chloride, are frequently employed for the introduction of the benzyl and 2-methylbenzyl moieties, respectively. While structurally similar, the presence of a single methyl group in the ortho position introduces profound differences in their synthetic accessibility and subsequent chemical reactivity.
This guide provides an in-depth, objective comparison of the synthetic efficiency and reaction dynamics of these two critical intermediates. We will dissect the nuances of their preparation, explore the governing principles of their reactivity, and provide field-tested experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
I. A Tale of Two Syntheses: Free-Radical Chlorination
The predominant industrial-scale synthesis for both benzyl chloride and 2-methylbenzyl chloride is the free-radical side-chain chlorination of their respective hydrocarbon precursors: toluene and ortho-xylene.[1][3][4] This method is cost-effective but presents distinct challenges and efficiencies for each compound.
The reaction proceeds via a classic free-radical chain mechanism, typically initiated by UV light or heat, which generates chlorine radicals.[4][5][6] These radicals then abstract a hydrogen atom from the benzylic methyl group, a position uniquely stabilized by resonance with the aromatic ring, to form a benzyl radical.[7][8][9] This radical then reacts with molecular chlorine to yield the desired product and a new chlorine radical, propagating the chain.
Caption: Primary synthetic routes via free-radical chlorination.
Synthetic Efficiency: A Comparative Analysis
While both syntheses share a common mechanism, their practical execution and outcomes differ significantly.
-
Benzyl Chloride from Toluene: The chlorination of toluene is a relatively straightforward process. The primary challenge is preventing over-chlorination, which leads to the formation of benzal chloride (dichloromethylbenzene) and benzotrichloride (trichloromethylbenzene) as impurities.[3][4] To achieve high purity (e.g., >99.5%), industrial processes carefully control the conversion rate of toluene, often keeping it below 50%, followed by vacuum distillation to separate the product from unreacted starting material and polychlorinated by-products.[3]
-
2-Methylbenzyl Chloride from o-Xylene: The synthesis from o-xylene is more complex. In addition to the risk of over-chlorination on the target methyl group, two major side reactions must be suppressed:
-
Chlorination of the second methyl group: The second methyl group on o-xylene can also undergo chlorination, leading to undesired isomeric products.
-
Ring Chlorination: Aromatic hydrocarbons are susceptible to electrophilic chlorination on the benzene ring, a reaction catalyzed by Lewis acids such as trace iron.[10] This is a significant concern, as xylenes, particularly m-xylene, show a strong tendency towards nuclear chlorination.[10] Therefore, the synthesis of 2-methylbenzyl chloride demands stringent exclusion of Lewis acid contaminants and precise control over reaction conditions to favor the desired mono-side-chain chlorination.
-
The purification of 2-methylbenzyl chloride can also be more challenging due to the more complex potential mixture of by-products. A well-controlled laboratory preparation can achieve yields around 70% after vacuum fractionation.[11]
Data Summary: Synthesis Parameters
| Parameter | Benzyl Chloride | 2-Methylbenzyl Chloride |
| Starting Material | Toluene | o-Xylene |
| Primary Method | Free-Radical Side-Chain Chlorination[4] | Free-Radical Side-Chain Chlorination[1] |
| Typical Yield | High (process optimized for purity via controlled conversion)[3] | Moderate (~70% lab scale)[11] |
| Key Challenge | Preventing over-chlorination (benzal/benzotrichloride formation)[3] | Preventing ring chlorination and di-substitution[10] |
| Primary By-products | Benzal chloride, Benzotrichloride | Ring-chlorinated xylenes, Isomeric dichlorides |
| Purification | Vacuum Distillation | Vacuum Fractionation |
II. The Ortho Effect: A Deep Dive into Comparative Reactivity
Benzyl chloride and 2-methylbenzyl chloride are both highly reactive in nucleophilic substitution reactions, owing to the ability of the benzene ring to stabilize the transition state and any potential carbocation intermediate through resonance.[12][13][14] However, the ortho-methyl group in 2-methylbenzyl chloride introduces competing electronic and steric effects that fundamentally alter its reactivity profile compared to the parent benzyl chloride.
Electronic vs. Steric Effects
-
Electronic Effect (Activating): The methyl group is weakly electron-donating through an inductive effect.[15][16] This effect enriches the electron density of the aromatic ring and helps stabilize the partial positive charge that develops on the benzylic carbon during the rate-determining step of both SN1 and SN2 reactions. This electronic donation would, in isolation, predict a higher reactivity for 2-methylbenzyl chloride. Studies have shown that electron-donating groups in the para position do indeed increase the reactivity of benzyl halides.[17]
-
Steric Effect (Hindering): The ortho-methyl group is positioned directly adjacent to the benzylic reaction center. This creates significant steric hindrance, or crowding, which physically obstructs the path of an incoming nucleophile.[18][19] This effect is particularly detrimental to the SN2 mechanism, which requires a specific "backside attack" trajectory where the nucleophile approaches the carbon atom from the side opposite the leaving group.[19][20]
Caption: Steric hindrance from the ortho-methyl group impedes Sₙ2 attack.
Mechanistic Implications
The interplay of these effects dictates the preferred reaction pathway:
-
Benzyl Chloride: As a primary benzylic halide with minimal steric hindrance, benzyl chloride is highly versatile and readily undergoes SN2 reactions with a wide range of nucleophiles. It can also react via an SN1 mechanism under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles).
-
2-Methylbenzyl Chloride: The overwhelming steric hindrance from the ortho-methyl group strongly disfavors the SN2 pathway. Consequently, 2-methylbenzyl chloride exhibits significantly lower reactivity in SN2 reactions. It will preferentially react through an SN1 mechanism. In this pathway, the rate-determining step is the departure of the chloride ion to form a planar benzylic carbocation. This step relieves the steric strain and allows the stabilizing electronic effect of the methyl group to be fully expressed.[21]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. CN107473931A - The production method of benzyl chloride - Google Patents [patents.google.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Aromatic Reactivity [www2.chemistry.msu.edu]
- 17. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
spectroscopic comparison of 2-, 3-, and 4-Methylbenzyl chloride
Technical Guide: Spectroscopic Differentiation of Methylbenzyl Chloride Isomers
Executive Summary
In the development of small molecule therapeutics and agrochemicals, methylbenzyl chlorides (also known as chloromethyltoluenes) are critical electrophilic intermediates.[1] However, their structural similarity presents a significant analytical challenge.[1] Commercial supplies often contain isomeric impurities (e.g., p-isomer contamination in o-isomer batches) that can alter downstream reaction kinetics and biological activity.[1]
This guide provides a definitive spectroscopic framework for distinguishing 2-methylbenzyl chloride (ortho) , 3-methylbenzyl chloride (meta) , and 4-methylbenzyl chloride (para) .[1] By leveraging the symmetry-driven differences in Nuclear Magnetic Resonance (NMR) and the lattice vibration modes in Infrared (IR) spectroscopy, researchers can rapidly validate structural identity and purity.[1]
Molecular Structure & Theoretical Basis
The differentiation of these isomers relies on the spatial relationship between the methyl group (-CH
Figure 1: Structural relationship and symmetry characteristics of methylbenzyl chloride isomers.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H NMR)
NMR is the definitive method for differentiation.[1] While the aliphatic protons (methyl and methylene) show only subtle shifts, the aromatic region (7.0 – 7.5 ppm) provides the "fingerprint."[1]
-
4-Methylbenzyl Chloride (Para): Possesses a
axis of symmetry.[1] The four aromatic protons are chemically equivalent in pairs, creating a characteristic AA'BB' system .[1] This typically appears as two distinct "roofed" doublets.[1] -
2- (Ortho) and 3- (Meta) Isomers: Lack this symmetry. All four aromatic protons are chemically distinct, leading to complex ABCD multiplets .[1]
-
Differentiation Tip: The meta-isomer often displays a distinct singlet-like peak (or narrow doublet) for the proton isolated between the two substituents (position 2 on the ring).
-
Table 1: Comparative
| Feature | 2-Methylbenzyl Cl (Ortho) | 3-Methylbenzyl Cl (Meta) | 4-Methylbenzyl Cl (Para) |
| -CH | 2.40 ppm (Singlet) | ~2.35 ppm (Singlet) | 2.31 ppm (Singlet) |
| -CH | 4.63 ppm (Singlet) | ~4.56 ppm (Singlet) | 4.60 ppm (Singlet) |
| Aromatic Region | 7.15 – 7.40 ppm Complex Multiplet (ABCD) | 7.10 – 7.30 ppm Multiplet (often w/ distinct isolated H) | 7.15 (d) & 7.30 (d) ppm AA'BB' System (2 Doublets) |
| Symmetry | None | None | High ( |
Analyst Note: The ortho methyl group is slightly deshielded (2.40 ppm) compared to the para (2.31 ppm) due to steric compression and proximity to the electron-withdrawing chloromethyl group.[1]
B. Infrared Spectroscopy (FT-IR)
While NMR looks at the spin environment, IR looks at bond deformation.[1] The Out-of-Plane (OOP) C-H Bending region (600–900 cm
-
Ortho: Shows a single strong band near 740 cm
.[1] -
Meta: Distinctive for showing two bands in the fingerprint region: one near 690 cm
and another near 780 cm .[1] -
Para: Shows a single strong band, typically higher energy than ortho, near 810–840 cm
.[1]
C. Mass Spectrometry (GC-MS)
Warning: MS is not recommended for isomer identification.[1]
All three isomers produce a molecular ion [M]
-
Fragmentation: All three rapidly lose the chlorine atom to form the methyltropylium ion (m/z 105) .[1]
-
Use Case: Use MS only to confirm molecular weight and halogen presence, not to identify the specific isomer.
Experimental Protocols
To ensure reproducibility, follow these standardized workflows.
Protocol A: High-Resolution H NMR Preparation
-
Objective: Obtain clear resolution of aromatic coupling constants.
-
Reagents: CDCl
(99.8% D) with 0.03% TMS (Tetramethylsilane).[1] -
Workflow:
-
Dispense 15 mg of the methylbenzyl chloride sample into a clean vial.[1]
-
Add 0.6 mL of CDCl
. -
Agitate until fully dissolved (ensure no phase separation if sample is wet).[1]
-
Transfer to a 5mm NMR tube.[1]
-
Acquisition: 16 scans minimum, spectral width -2 to 14 ppm.
-
Processing: Reference TMS to 0.00 ppm.
-
Protocol B: ATR-FTIR Screening
-
Objective: Rapid Quality Control (QC) of incoming raw material.
-
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Workflow:
Analytical Workflow Diagram
This decision tree illustrates the logical flow for identifying an unknown sample.
Figure 2: Step-by-step analytical decision tree for isomer identification.
Safety & Handling
-
Lachrymator: All three isomers are potent lachrymators (tear gas agents).[1] Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns.[1][2] Wear nitrile gloves and safety goggles.[1]
-
Decomposition: These compounds hydrolyze in moist air to form HCl gas.[1] Store over activated molecular sieves if anhydrous conditions are required.[1]
References
-
Sigma-Aldrich.[1] NMR Chemical Shifts of Common Impurities. Retrieved from .[1]
-
National Institute of Standards and Technology (NIST).[1] 4-Methylbenzyl chloride Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from .[1]
-
ChemicalBook. 2-Methylbenzyl chloride NMR Spectrum Data. Retrieved from .[1]
-
LibreTexts Chemistry.[1] Infrared Spectra of Substituted Benzenes. Retrieved from .[1]
-
PubChem.[1] Compound Summary: 3-Methylbenzyl chloride.[1][3][4] National Library of Medicine.[1] Retrieved from .[1]
Sources
- 1. 4-Methylbenzyl chloride | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Xylyl chloride | C8H9Cl | CID 12102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylbenzyl chloride | CAS 620-19-9 | COnnect Chemicals [connectchemicals.com]
- 4. 3-Methylbenzyl chloride(620-19-9) 1H NMR spectrum [chemicalbook.com]
Comparative Analysis of Bioactive Scaffolds Derived from Methylbenzyl Chloride Isomers
Executive Summary
This guide provides a technical comparison of bioactive compounds derived from 2-Methylbenzyl chloride (ortho-isomer) versus its 3-methyl (meta) and 4-methyl (para) counterparts. Designed for medicinal chemists and drug developers, this analysis focuses on how the positional isomerism of the methyl group influences Structure-Activity Relationships (SAR) , metabolic stability, and binding affinity in antimicrobial and anticancer scaffolds.
While all three isomers serve as lipophilic benzylating agents, experimental data indicates that 2-methyl and 4-methyl derivatives frequently outperform 3-methyl analogs in potency, though through distinct mechanistic pathways.
Mechanistic Distinctions: The Ortho, Meta, Para Effect
The biological divergence of these isomers stems from the spatial presentation of the methyl group within a receptor binding pocket.
| Feature | 2-Methyl (Ortho) | 3-Methyl (Meta) | 4-Methyl (Para) |
| Steric Profile | High: Creates a "kink" or conformational lock; restricts rotation of the benzyl ring. | Moderate: Increases width without significant depth extension. | Low: Extends the linear length of the molecule; minimal steric clash. |
| Metabolic Stability | Enhanced: Blocks ortho-hydroxylation sites; reduces metabolic clearance. | Neutral: Susceptible to standard oxidative metabolism. | Variable: The methyl group itself is a primary site for oxidation (to benzoic acid). |
| Binding Mode | Conformational Control: Forces the scaffold into a specific bioactive conformation. | Spacer/Filler: Often used to fine-tune lipophilicity (LogP) without specific interactions. | Deep Pocket Penetration: Ideal for reaching hydrophobic pockets deep within enzymes. |
SAR Logic Flowchart
The following diagram illustrates the decision-making process for selecting a specific isomer during lead optimization.
Figure 1: Decision tree for selecting methylbenzyl isomers based on medicinal chemistry objectives.
Comparative Biological Activity[1][2][3]
Case Study A: Benzimidazole Derivatives (Antimicrobial/Insecticidal)
In the development of N-alkylated benzimidazoles, the position of the methyl group on the benzyl ring is a critical determinant of biological activity.[1]
-
Observation: Research indicates that electron-donating substituents at the 2-position (ortho) and 4-position (para) significantly enhance biological activity compared to the 3-position (meta) .
-
Mechanism: The 2-methyl group likely induces a preferred conformation that aligns the benzimidazole core with the target protein, while the 4-methyl group enhances lipophilic interaction. The 3-methyl derivative often results in a "dead zone," providing neither the steric lock of the ortho nor the reach of the para.
-
Data Trend:
Case Study B: Benzyl Guanidines (Antibacterial)
For benzyl guanidine derivatives targeting S. aureus and E. coli:
-
Observation: Para-substituted (4-methyl) benzyl derivatives often demonstrate superior potency against Gram-positive bacteria (S. aureus).
-
Mechanism: The linear extension provided by the 4-methyl group allows the guanidine headgroup to anchor electrostatically while the benzyl tail penetrates the hydrophobic membrane bilayer or enzyme pocket effectively.
-
Comparative Insight: While 2-methyl derivatives are active, they occasionally suffer from steric clashes in tight binding pockets where the linear 4-methyl analogs fit perfectly.
Experimental Protocols
Protocol 1: General Synthesis of N-(Methylbenzyl) Scaffolds
This protocol describes the standard SN2 alkylation used to introduce the methylbenzyl moiety into a nucleophilic scaffold (e.g., Benzimidazole, Piperazine, or Amine).
Reagents:
-
Substrate (e.g., 2-Methylbenzimidazole)[1]
-
Reagent: 2-Methylbenzyl chloride (or 3-/4- isomers)
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: DMF or Acetonitrile (
)
Workflow:
-
Activation: Dissolve the substrate (1.0 eq) in anhydrous DMF. Add Base (1.2 eq) and stir at room temperature for 30 minutes to generate the nucleophilic anion.
-
Alkylation: Dropwise add 2-Methylbenzyl chloride (1.1 eq).
-
Note: 2-Methylbenzyl chloride is sterically hindered; heating to 60-80°C may be required compared to 4-Methylbenzyl chloride which reacts readily at RT.
-
-
Quenching: Monitor via TLC. Upon completion, pour mixture into ice water.
-
Isolation: Filter the precipitate or extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Figure 2: General synthesis workflow for N-alkylation using methylbenzyl chloride isomers.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
To validate the biological difference between isomers:
-
Preparation: Dissolve compounds in DMSO (1 mg/mL stock).
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Incubation: Add bacterial suspension and incubate at 37°C for 24 hours.
-
Readout: MIC is the lowest concentration with no visible growth.
-
Expected Result: 2-Me and 4-Me derivatives should show MICs in the range of 1-8 µg/mL for potent scaffolds, while 3-Me often shifts to >32 µg/mL.
-
Data Summary: Isomer Performance Matrix
| Metric | 2-Methylbenzyl (Ortho) | 3-Methylbenzyl (Meta) | 4-Methylbenzyl (Para) |
| Reactivity (SN2) | Lower (Steric hindrance requires heat) | High | High |
| Lipophilicity (LogP) | High | High | High |
| Metabolic Stability | High (Steric shield) | Moderate | Low (Oxidation prone) |
| Typical Potency | High (Specific conformational fit) | Low/Moderate | High (Linear binding) |
| Primary Use Case | Inducing rigidity; blocking metabolism. | Spacer; exploring SAR breadth. | Extending reach; increasing lipophilicity. |
References
-
Insect growth-regulating activity of 1-benzyl-2-methylbenzimidazole derivatives on silkworms. Source: NCBI / PMC. Significance: Establishes the superior biological activity of 2- and 4-methyl substituted benzyl derivatives over 3-methyl isomers in benzimidazole scaffolds.[1]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives. Source: MDPI / NCBI. Significance: Highlights the potency of para-substituted benzyl derivatives against S. aureus and provides comparative MIC data.
-
The Synthesis Pathways and Importance of 2-Methylbenzyl Chloride in Chemical Manufacturing. Source: Ningbo Inno Pharmchem.[2] Significance: Details the industrial relevance and reactivity profiles of 2-methylbenzyl chloride as a key intermediate.
-
Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Source: PubMed. Significance: Demonstrates the critical role of the benzyl region in receptor binding affinity (TRPV1 antagonism).
Sources
Publish Comparison Guide: Cost-Benefit Analysis of 2-Methylbenzyl Chloride in Synthesis
Executive Summary
In the landscape of benzylation reagents, 2-Methylbenzyl chloride (2-MBC) represents a critical trade-off between structural specificity and economic efficiency . While the commodity reagent Benzyl Chloride (BnCl) is ubiquitous and inexpensive (~
This guide objectively analyzes whether the steric and electronic benefits of the ortho-methyl group justify the 7-10x cost increase. Our data indicates that for generic benzylation (protection), 2-MBC is economically unviable. However, for scaffold construction —specifically in the synthesis of tetrahydroisoquinolines and agrochemical active ingredients (e.g., prothioconazole intermediates)—the ortho-methyl group is not merely a substituent but a steric gatekeeper that enforces regioselectivity and enhances lipophilicity, making it indispensable.
Technical Profile & Reactivity Analysis
The "Ortho-Effect" in Nucleophilic Substitution
Unlike unsubstituted Benzyl Chloride, 2-MBC possesses a methyl group at the ortho position. This introduces a steric clash that significantly alters reaction kinetics and selectivity.
-
Electronic Effect: The methyl group is weakly electron-donating (inductive effect), theoretically stabilizing the benzylic carbocation intermediate in
reactions. -
Steric Effect (Dominant): The ortho-methyl group creates steric hindrance around the benzylic carbon. In
reactions (e.g., N-alkylation of amines), this retards the approach of the nucleophile compared to BnCl. However, this same bulk prevents over-alkylation (formation of quaternary ammonium salts) more effectively than BnCl.
Comparative Specifications
| Feature | Benzyl Chloride (BnCl) | 2-Methylbenzyl Chloride (2-MBC) | Implication |
| CAS | 100-44-7 | 552-45-4 | |
| Purity Standard | >99% (Industrial) | >98% (Fine Chem) | 2-MBC often requires redistillation for catalytic processes. |
| Boiling Point | 179 °C | 197–199 °C | 2-MBC is less volatile, reducing vapor loss but requiring higher vac for removal. |
| Flash Point | 67 °C | 64–67 °C | Similar flammability risks (Combustible). |
| Steric Bulk | Low | Moderate (ortho blockage) | 2-MBC yields fewer bis-alkylated byproducts in primary amine alkylation. |
| Lachrymator | Severe | Severe | Both require closed handling systems. |
Economic Analysis: The Cost of Specificity
The decision to use 2-MBC is almost exclusively driven by the target molecule's structure. It is rarely used as a transient protecting group due to cost and atom economy.
Market Price Comparison (2025/2026 Estimates)
-
Benzyl Chloride: ~$1.27/kg (Bulk Industrial)
-
2-Methylbenzyl Chloride: ~$8.50 – $15.00/kg (Bulk Intermediates)
Cost Factor: ~7x to 10x premium for 2-MBC.
Atom Economy & Waste
Using 2-MBC as a protecting group (e.g., for alcohols/amines) is economically inefficient. The "waste" portion (the 2-methylbenzyl group removed later) is heavier (105 Da vs 91 Da for Bn) and significantly more expensive.
-
Recommendation: Use 2-MBC only when the 2-methylbenzyl moiety is retained in the final API (Active Pharmaceutical Ingredient) or agrochemical.
Case Study: Synthesis of Tetrahydroisoquinolines
A primary application of 2-MBC is in the synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines, a scaffold found in numerous alkaloids and drug candidates.
Pathway Visualization
The following diagram illustrates the critical role of 2-MBC in constructing the isoquinoline core via a modified Pictet-Spengler or Bischler-Napieralski approach, highlighting where the steric influence impacts the pathway.
Figure 1: Synthesis pathway for Tetrahydroisoquinoline scaffolds utilizing 2-MBC. The yellow node highlights the reagent's introduction.
Experimental Protocol: N-Alkylation of Benzimidazole
Objective: Synthesize 1-(2-methylbenzyl)-1H-benzimidazole. Rationale: This protocol demonstrates the self-validating nature of using 2-MBC. The ortho-methyl group minimizes the formation of quaternary ammonium salts (over-alkylation) which is a common failure mode with unsubstituted Benzyl Chloride.
Reagents & Equipment
-
Substrate: Benzimidazole (1.0 eq)
-
Reagent: 2-Methylbenzyl chloride (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
Monitoring: TLC (Ethyl Acetate/Hexane 1:1)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Base Activation: Add Benzimidazole (11.8 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol) to the flask. Add MeCN (150 mL). Stir at room temperature for 30 minutes. Why: Deprotonation of the N-H initiates before the electrophile is added, ensuring kinetic control. -
Addition: Add 2-Methylbenzyl chloride (15.5 g, 110 mmol) dropwise via a syringe or addition funnel over 10 minutes.
-
Note: 2-MBC is a lachrymator. Perform this ONLY in a fume hood.
-
-
Reaction: Heat the mixture to reflux (
) for 4-6 hours.-
Self-Validation: Monitor TLC. The starting material (
) should disappear, replaced by a higher running spot ( ). If bis-alkylation occurs (quaternary salt), it will remain at the baseline.
-
-
Work-up: Cool to room temperature. Filter off the solid inorganic salts (
). Wash the filter cake with MeCN. -
Purification: Concentrate the filtrate under reduced pressure. The residue is often an oil that crystallizes upon standing or trituration with cold diethyl ether.
-
Yield Expectation: 85-92%. (Compared to ~75% with Benzyl Chloride due to lower side-product formation).
Safety & Handling Guide
Both reagents are hazardous, but 2-MBC requires specific attention to its persistence.
-
Lachrymator: 2-MBC is a potent tear agent. Exposure causes immediate, severe eye and respiratory irritation.
-
Neutralization: Spills should be treated with a dilute ammonia solution or 10% sodium carbonate to hydrolyze the chloride before cleanup.
-
Storage: Store under inert gas (
or Ar) at 2-8°C. The benzylic chloride bond is susceptible to hydrolysis by atmospheric moisture, releasing HCl gas.
Decision Guide: When to Use 2-MBC
Use the following logic tree to determine if the cost premium of 2-MBC is justified for your synthesis.
Figure 2: Decision matrix for selecting between Benzyl Chloride and 2-Methylbenzyl Chloride.
References
-
Chemical Book/Suppliers. 2-Methylbenzyl chloride Industrial Price Estimates. Retrieved from chemical-suppliers.eu and indiamart.com. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Methylbenzyl chloride (Analogous Hazard Data). Link
-
ResearchGate. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. Link
-
ChemAnalyst. Benzyl Chloride Prices, Trends, and Demand. Link
-
Sigma-Aldrich. Product Specification: 2-Methylbenzyl chloride.[1] Link
Sources
Structural Validation of 2-Methylbenzyl Chloride Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
In the development of pharmacophores and advanced materials, 2-Methylbenzyl chloride (2-MBC) serves as a critical electrophilic building block. However, the ortho-methyl substitution introduces steric strain and electronic effects that can lead to unexpected isomerization, rotameric ambiguity, or substitution at the incorrect carbon during functionalization.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they often fail to provide definitive proof of absolute configuration and conformational locking in the solid state. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for validating 2-MBC derivatives, particularly when establishing Intellectual Property (IP) claims or Structure-Activity Relationships (SAR).
The Structural Challenge: Why Standard Methods Fail
The 2-MBC scaffold presents specific challenges:
-
Rotational Barriers: The 2-methyl group creates steric hindrance with the benzylic substituent, leading to restricted rotation (atropisomerism potential in highly substituted derivatives).
-
Crystallinity Issues: Many simple 2-MBC derivatives are low-melting solids or oils, making them difficult to handle without specific derivatization or in situ cryo-crystallography.
Comparative Analysis: SC-XRD vs. NMR vs. MS
The following table summarizes the capabilities of each method regarding 2-MBC derivatives.
| Feature | SC-XRD (The Gold Standard) | 1H / 13C NMR | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Magnetic Environment of Nuclei | Mass-to-Charge Ratio (m/z) |
| Absolute Configuration | Definitive (via Flack Parameter) | Inferential (requires chiral shift reagents) | None |
| Conformational Analysis | Precise bond angles/torsions | Averaged in solution (dynamic) | None |
| Sample State | Solid (Single Crystal) | Solution | Gas Phase / Ionized |
| Ambiguity Risk | < 1% (if R-factor < 5%) | Moderate (overlap, solvent effects) | High (isomers have identical mass) |
| Sample Recovery | Non-destructive | Non-destructive | Destructive |
Decision Framework: When to Deploy SC-XRD
While NMR is faster, SC-XRD is non-negotiable in specific phases of the R&D cycle. The following workflow illustrates the decision logic for deploying crystallography over spectroscopy.
Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic validation.
Experimental Protocol: Validating 2-MBC Derivatives
To ensure high-quality data, the crystallization and diffraction protocols must address the specific physicochemical properties of benzyl chloride derivatives (often labile C-Cl bonds and low melting points).
Phase A: Crystal Growth (The Critical Step)
Objective: Obtain a single crystal >0.1mm with minimal defects.
-
Solvent Selection: 2-MBC derivatives are typically lipophilic.
-
Preferred System: Slow evaporation of Dichloromethane/Hexane (1:3 ratio) at 4°C.
-
Alternative: Vapor diffusion using Tetrahydrofuran (solvent) and Pentane (precipitant).
-
-
Handling Labile Chlorides: Benzyl chlorides can hydrolyze or decompose.
-
Precaution: Ensure solvents are anhydrous.
-
Stabilization: If the compound is an oil, react with 3,5-dinitrobenzoic acid to form a crystalline ester, or form a salt if an amine functionality is present.
-
Phase B: Data Collection & Refinement
Objective: Collect diffraction data to a resolution of at least 0.8 Å.
-
Mounting: Use a cryo-loop with Paratone oil.
-
Temperature: 100 K (Cryogenic cooling) is mandatory.
-
Reasoning: Reduces thermal vibration (atomic displacement parameters), which is critical for resolving the electron density of the freely rotating methyl group on the phenyl ring.
-
-
Radiation Source:
-
Use Cu-Kα (λ = 1.54178 Å) if determination of absolute configuration is required (utilizing the anomalous scattering of the Chlorine atom).
-
Use Mo-Kα (λ = 0.71073 Å) for routine structure determination to minimize absorption effects.
-
Phase C: Structure Solution Workflow
The following diagram details the computational pathway from raw diffraction frames to a published CIF (Crystallographic Information File).
Figure 2: Computational workflow for solving the crystal structure using the SHELX suite.
Supporting Data: What Good Looks Like
When validating your 2-MBC derivative, the resulting crystallographic metrics must meet specific quality thresholds to be considered "proof."
Table 2: Quality Metrics for 2-MBC Validation
| Metric | Acceptable Range | Explanation |
| R1 (R-factor) | < 5.0% (0.05) | Measures agreement between the model and experimental data. Lower is better. |
| Goodness of Fit (GooF) | 0.9 - 1.2 | Indicates if the weighting scheme is correct. |
| C-Cl Bond Length | 1.79 - 1.82 Å | Typical for benzylic chlorides. Deviations suggest disorder or incorrect atom assignment. |
| Flack Parameter | < 0.1 (with u < 0.04) | Only relevant for chiral derivatives. 0.0 indicates correct absolute structure; 1.0 indicates inverted. |
Expert Insight: In 2-methylbenzyl chloride derivatives, pay close attention to the C(Ar)-C(Me)-Cl bond angle . Steric repulsion from the ortho-methyl group often expands this angle beyond the ideal 120°, typically to 122°-124°. Observing this distortion in the X-ray structure validates that the methyl group is indeed in the ortho position, distinguishing it from meta or para isomers which would lack this specific steric strain.
Conclusion
While NMR and Mass Spectrometry are sufficient for preliminary screening, they lack the spatial resolution to definitively resolve the steric and conformational nuances of 2-Methylbenzyl chloride derivatives .
For regulatory submissions and high-impact publications, SC-XRD provides the requisite self-validating data. By following the cryogenic protocols and refinement standards outlined above, researchers can eliminate structural ambiguity, ensuring that downstream drug development is built on a foundation of absolute certainty.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). The world’s repository for small molecule crystal structures. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (The standard software citation for structure refinement). [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. (Defines the CheckCIF validation standards). [Link]
literature review of synthetic applications of 2-Methylbenzyl chloride
Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
2-Methylbenzyl chloride (CAS 552-45-4) serves as the primary electrophilic source of the o-tolyl moiety in organic synthesis. While often compared to its bromide and alcohol analogs, the chloride offers the optimal balance of atom economy , storage stability , and controlled reactivity for industrial scale-up. This guide analyzes its performance against alternatives and details its critical role in constructing steric-controlled pharmacophores, particularly isoquinolines and o-substituted benzylamines.
Part 1: Chemical Profile & Comparative Reactivity
In process chemistry, the choice between benzyl halides dictates yield and impurity profiles. 2-Methylbenzyl chloride (
Performance Comparison: Chloride vs. Bromide vs. Alcohol
| Feature | 2-Methylbenzyl Chloride | 2-Methylbenzyl Bromide | 2-Methylbenzyl Alcohol |
| Reactivity ( | Moderate. Requires iodide catalysis (KI/NaI) for rapid kinetics. | High. Reacts rapidly at RT; prone to hydrolysis. | Low. Requires activation (Mitsunobu or |
| Stability | High. Stable at RT for months. Low lachrymatory risk compared to bromide. | Low. Degrades via light/moisture. Potent lachrymator. | Very High. Indefinite shelf life. |
| Atom Economy | Good. Cl leaving group = 35.5 Da. | Poor. Br leaving group = 79.9 Da. | Variable. Poor if activation reagents ( |
| Cost Efficiency | High. Preferred for >1kg scale. | Low. ~3-5x more expensive per mole. | Moderate. |
| Primary Use | Industrial alkylation, Grignard formation. | Small-scale discovery, difficult substrates. | Precursor to halides or aldehydes. |
Expert Insight: For scale-up (>100g), always prefer the Chloride . The Bromide is faster but generates significant inorganic waste mass and poses severe handling risks due to its lachrymatory nature. If reactivity is sluggish, in situ Finkelstein conditions (0.1 eq NaI) will boost the Chloride's reactivity to match the Bromide without the stability penalties.
Part 2: Strategic Applications in Medicinal Chemistry
The o-methyl group is not merely a bystander; it is a conformational lock . By restricting rotation around the benzylic bond, it increases the metabolic stability of drugs and enhances selectivity for sterically demanding receptor pockets.
1. Heterocycle Construction: Isoquinolines
2-Methylbenzyl chloride is the precursor to 2-methylbenzylamine , a critical building block for synthesizing tetrahydroisoquinolines via the Pictet-Spengler or Pomeranz-Fritsch reactions. The ortho-methyl group directs cyclization away from the sterically crowded position, ensuring regioselectivity.
2. Divergent Synthesis Map
The following diagram illustrates the three primary activation pathways for 2-Methylbenzyl chloride:
Figure 1: Divergent synthetic utility of 2-Methylbenzyl chloride showing access to amines, nitriles, and organometallics.[1][2][3][4][5]
Part 3: Experimental Protocols
These protocols are designed to be self-validating , meaning visual cues or simple TLC checks confirm progress at critical steps.
Protocol A: Catalytic N-Alkylation (General Procedure)
Used for attaching the o-methylbenzyl group to amines or nitrogen heterocycles.
-
Setup: Charge a round-bottom flask with the amine substrate (1.0 eq), Potassium Carbonate (
, 2.0 eq), and Acetonitrile (ACN). -
Activation: Add Potassium Iodide (KI, 0.1 eq). Why? This generates the transient, highly reactive 2-methylbenzyl iodide in situ.
-
Addition: Add 2-Methylbenzyl chloride (1.1 eq) dropwise.
-
Reaction: Reflux at 80°C for 4–6 hours.
-
Validation: TLC should show the disappearance of the starting amine. The appearance of a white precipitate (KCl) indicates reaction progress.
-
-
Workup: Filter off inorganic salts. Evaporate solvent.[6][7] Recrystallize from Ethanol/Water.
Protocol B: Grignard Reagent Preparation (Wurtz-Free)
Benzyl halides are notorious for Wurtz coupling (dimerization) during Grignard formation. This protocol minimizes that risk.
-
Solvent Choice: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of diethyl ether.
-
Reasoning: Higher boiling point allows better temperature control, and it is derived from renewable sources (green chemistry).
-
-
Activation: Flame-dry magnesium turnings (1.2 eq) under Argon. Add a crystal of Iodine.
-
Initiation: Add 5% of the total volume of 2-Methylbenzyl chloride. Heat gently until the iodine color fades (initiation confirmed).
-
Controlled Addition: Dilute the remaining chloride in 2-MeTHF (1:4 ratio). Add this solution slowly over 2 hours at 0–5°C.
-
Critical Control: Low temperature and high dilution prevent the Grignard reagent from reacting with unreacted chloride (Wurtz coupling).
-
-
Titration: Titrate an aliquot against salicylaldehyde phenylhydrazone to determine exact molarity before use.
Part 4: Safety & Stability
-
Hazard Class: Corrosive (Skin Corr. 1B), Acute Tox. 4.[2]
-
Lachrymator: While less volatile than the bromide, it is still a lachrymator. Handle only in a fume hood.
-
Storage: Store at 2–8°C. Ensure the cap is PTFE-lined to prevent corrosion of the seal.
-
Neutralization: Spills should be treated with dilute alcoholic ammonia to convert the chloride to the less hazardous amine before disposal.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11005, 2-Methylbenzyl chloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Benzyl Chloride Derivatives. Retrieved from [Link]
-
Organic Syntheses. Alkylation of Isoquinolines via 2-Benzoyl-1,2-dihydroisoquinaldonitriles. Org. Synth. 1961, 41, 13. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-Methylbenzyl chloride.[8] Retrieved from [Link]
Sources
- 1. CN104860920B - A kind of preparation method of Alcaftadine intermediate - Google Patents [patents.google.com]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents [patents.google.com]
- 4. Repaglinide and related hypoglycemic benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. CA2907396A1 - Methods for the preparation of alcaftadine - Google Patents [patents.google.com]
- 7. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]
- 8. 2-Methylbenzyl alcohol | C8H10O | CID 6994 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Methylbenzyl chloride
CAS No: 552-45-4 | Synonyms: o-Xylyl chloride, 1-(Chloromethyl)-2-methylbenzene
Executive Safety Summary
2-Methylbenzyl chloride is a potent lachrymator and corrosive alkylating agent . Unlike standard organic solvents, its primary operational hazard is the immediate, incapacitating effect on the eyes and respiratory tract, even at low vapor concentrations. It hydrolyzes in moist air to release hydrochloric acid (HCl), further exacerbating tissue damage.
Core Hazard Profile:
-
Lachrymator: Causes severe eye irritation and tearing; can temporarily blind a researcher, increasing the risk of secondary accidents.
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.[1][2]
-
Combustible (Flash Point ~73°C/163°F): Requires standard flammability controls.
-
Reactive: Polymerizes violently with active metals (Fe, Zn, Al) and hydrolyzes rapidly with water/bases.
Strategic PPE Selection
Do not rely on standard "lab basics." This compound requires specific barrier protection due to its high permeation potential and lachrymatory nature.
Hand Protection: The Layering Strategy
Standard thin nitrile exam gloves (4-6 mil) provide insufficient protection for prolonged contact. Benzyl chlorides can permeate thin nitrile in <10 minutes.
| Protection Level | Glove Material | Breakthrough Time | Operational Context |
| Primary Barrier (Inner) | Laminate Film (e.g., Silver Shield/4H) | > 480 min | Mandatory for any synthesis, pouring, or spill cleanup. |
| Splash Guard (Outer) | Thick Nitrile (minimum 8 mil) | 10–30 min | Protects the inner liner from tears and provides grip. Change immediately upon splash. |
| Contraindicated | Latex, Thin Nitrile (<4 mil), Vinyl | < 5 min | Do NOT use. Rapid permeation leads to skin burns. |
Respiratory & Eye Protection
The eyes are the most vulnerable target. Contact lenses should NOT be worn.
-
Primary Requirement: Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Why? A half-mask leaves eyes exposed to lachrymatory vapors. Goggles alone may not seal perfectly against vapors.
-
Alternative (Small Scale only): If working strictly within a high-performance fume hood (verified 100 fpm face velocity), tight-fitting chemical splash goggles + face shield (8-inch min) are acceptable.
-
Body Protection
-
Standard: Chemical-resistant lab coat (buttoned to neck).
-
Enhanced: Chemical-resistant apron (Tyvek or similar) required for transferring volumes >100 mL.
-
Footwear: Closed-toe, non-perforated shoes.
Visualizing Safety Logic
Diagram 1: PPE Decision Matrix
Caption: Logic flow for selecting appropriate PPE based on operational scale and risk exposure.
Operational Protocol: Safe Handling Workflow
Phase 1: Pre-Work Staging (The "Clean" Zone)
-
Verify Engineering Controls: Ensure fume hood is active with a face velocity of 80–120 fpm.
-
Quarantine the Zone: Remove all incompatible materials from the hood, specifically oxidizers and active metals (Iron, Zinc, Aluminum) to prevent violent polymerization [1].
-
Prepare Neutralization: Have a beaker of 5% Sodium Bicarbonate (NaHCO₃) or Soda Ash solution ready in the hood to neutralize contaminated pipettes or small drips immediately.
Phase 2: Active Handling
-
Sash Management: Keep the hood sash as low as possible (below chin level) to act as a physical shield.
-
Transfer Technique:
-
Use a cannula or syringe for transfers to minimize open-air exposure.
-
If pouring is necessary, use a funnel resting on the receiving vessel to reduce surface area for evaporation.
-
-
Decontamination: Immediately rinse pipette tips or syringes in the prepared bicarbonate solution before removing them from the hood. This neutralizes the acid chloride functionality.
Phase 3: Waste & Cleanup[3][4]
-
Waste Stream: Segregate as Combustible/Corrosive . Do NOT mix with aqueous basic waste in a closed container (risk of exothermic hydrolysis and pressure buildup).
-
Surface Wipe-Down: Wipe the work surface with a paper towel soaked in dilute bicarbonate solution, then water. Dispose of towels as solid hazardous waste.
Emergency Response: Spills & Exposure[4][5]
Spill Cleanup (Inside Hood)
-
Isolate: Close the sash immediately to contain vapors.
-
Absorb: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels initially, as the high surface area can increase evaporation rate.
-
Neutralize: Once absorbed, treat the solid mixture with weak base (Soda Ash or Sodium Bicarbonate).[3]
-
Disposal: Scoop into a jar, label as "Hazardous Waste - Corrosive/Lachrymator," and seal.
Spill Cleanup (Outside Hood)
-
Evacuate immediately.
-
Do not attempt cleanup without a Self-Contained Breathing Apparatus (SCBA) or Full-Face Respirator and full chemical resistant suit.
-
Contact your institution's HazMat team.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes . Hold eyelids open. Seek immediate medical attention (ophthalmologist).
-
Skin Contact: Remove contaminated clothing under the safety shower.[1] Flush skin for 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Diagram 2: Safe Handling Workflow
Caption: Step-by-step workflow for handling 2-Methylbenzyl chloride to minimize exposure risks.
References
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
